Methyl 4,6-dibromopicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,6-dibromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMHUCURHQRBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704406 | |
| Record name | Methyl 4,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206248-47-6 | |
| Record name | Methyl 4,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4,6-dibromopicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 4,6-dibromopicolinate, a key intermediate in the development of novel therapeutics and other specialized chemical applications. Due to the absence of a direct, one-step synthesis in published literature, this document outlines a rational multi-step approach, starting from readily available precursors. The proposed synthesis involves the preparation of 4,6-dihydroxypicolinic acid, followed by a dibromination reaction and subsequent esterification to yield the final product.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-stage process. This pathway is designed to offer a logical and feasible route for researchers in organic synthesis and medicinal chemistry.
Caption: Proposed three-stage synthesis of this compound.
Stage 1: Synthesis of 4,6-dihydroxypicolinic acid
Experimental Protocol (Proposed)
-
Cyclocondensation: React a suitable C3 and C2 synthons under basic conditions to form the pyridine ring. For example, the reaction of an acetonedicarboxylate derivative with a formamide equivalent can be explored.
-
Hydrolysis: The resulting intermediate ester is then hydrolyzed to the corresponding carboxylic acid using standard acidic or basic hydrolysis conditions.
-
Purification: The crude 4,6-dihydroxypicolinic acid is purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.
Stage 2: Dibromination of 4,6-dihydroxypicolinic acid
The conversion of the hydroxyl groups at the 4 and 6 positions to bromine atoms is a critical step. Phosphorus tribromide (PBr₃) and phosphoryl bromide (POBr₃) are effective reagents for the conversion of hydroxyl groups on aromatic and heterocyclic rings to bromides.[1][2]
Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4,6-dihydroxypicolinic acid.
-
Reagent Addition: Add excess phosphoryl bromide (POBr₃) or phosphorus tribromide (PBr₃) to the flask. The reaction can be carried out neat or in a high-boiling inert solvent such as toluene or xylene.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-160°C) and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude 4,6-dibromopicolinic acid is purified by recrystallization from a suitable solvent.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| PBr₃ | Neat or in a high-boiling solvent, reflux | Effective for converting primary and secondary alcohols to bromides. | Can lead to the formation of organophosphorus byproducts. |
| POBr₃ | Neat or in a high-boiling solvent, reflux | Generally considered a safer reagent with a lower bromination capacity than PBr₅. | May require higher temperatures and longer reaction times. |
Stage 3: Esterification of 4,6-dibromopicolinic acid
The final step in the synthesis is the esterification of the carboxylic acid group to a methyl ester. Fischer esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3][4][5][6][7]
Experimental Protocol (Fischer Esterification)
-
Reaction Setup: In a round-bottom flask, suspend 4,6-dibromopicolinic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas, to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
| Esterification Method | Reagents | Key Features |
| Fischer Esterification | Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, driven to completion by using excess alcohol. |
| SOCl₂/Methanol | Thionyl chloride, Methanol | In situ generation of HCl as the catalyst. |
| Diazomethane | Diazomethane (CH₂N₂) | High-yielding but requires caution due to the toxic and explosive nature of diazomethane. |
Summary of Quantitative Data (Expected)
The following table summarizes the expected yields for each step of the synthesis. These are estimated values based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Expected Yield (%) |
| 1. Hydroxylation | Precursors | 4,6-dihydroxypicolinic acid | 60-80 |
| 2. Dibromination | 4,6-dihydroxypicolinic acid | 4,6-dibromopicolinic acid | 50-70 |
| 3. Esterification | 4,6-dibromopicolinic acid | This compound | 80-95 |
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, purification, and characterization of this compound.
This comprehensive guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the proposed reaction conditions to achieve the best possible yields and purity for their specific applications.
References
- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 2. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Chemical Properties of Methyl 4,6-dibromopicolinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for methyl 4,6-dibromopicolinate is limited in publicly available literature. Therefore, this guide presents a combination of available data, and properties inferred from closely related analogs. All inferred data should be treated as estimations and require experimental verification.
Introduction
This compound, with the CAS number 1206248-47-6, is a halogenated pyridine derivative. Its structure, featuring a pyridine ring substituted with two bromine atoms and a methyl ester group, makes it a potentially valuable building block in organic synthesis. Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals, where the halogen atoms can be readily displaced or utilized in cross-coupling reactions to build more complex molecular architectures. The picolinate ester moiety offers further opportunities for functionalization, such as hydrolysis to the corresponding carboxylic acid or conversion to amides.[1] This guide provides a comprehensive overview of the known and anticipated chemical properties of this compound, intended to support research and development activities.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | methyl 4,6-dibromo-2-pyridinecarboxylate | |
| Synonyms | This compound | |
| CAS Number | 1206248-47-6 | |
| Molecular Formula | C₇H₅Br₂NO₂ | [2] |
| Molecular Weight | 294.93 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from analogs |
| Melting Point | Not available (Analog: Methyl 6-bromopicolinate 92-96 °C) | [3] |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | Inferred from analogs |
| InChI | 1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 | [2] |
| InChI Key | Not available | |
| SMILES | COC(=O)c1cc(Br)cnc(Br)c1 |
Spectroscopic Data (Anticipated)
Detailed experimental spectra for this compound are not available. The following are predicted key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two pyridine protons, and a singlet in the aliphatic region for the methyl ester protons.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.0-8.5 | s | Pyridine-H |
| ~7.8-8.2 | s | Pyridine-H |
| ~3.9 | s | -OCH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the seven carbon atoms. The chemical shifts are influenced by the electronegative bromine and nitrogen atoms, as well as the ester group.
| Chemical Shift (ppm) | Assignment |
| ~164-166 | C=O (ester) |
| ~150-155 | C-Br (aromatic) |
| ~148-152 | C-Br (aromatic) |
| ~140-145 | C (aromatic) |
| ~125-130 | CH (aromatic) |
| ~120-125 | CH (aromatic) |
| ~52-54 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the carbonyl group of the ester and various vibrations of the substituted pyridine ring.
| Wavenumber (cm⁻¹) | Assignment |
| ~1720-1740 | C=O stretch (ester) |
| ~1550-1600 | C=C and C=N stretch (aromatic ring) |
| ~1200-1300 | C-O stretch (ester) |
| ~1000-1100 | C-H in-plane bending |
| Below 800 | C-Br stretch |
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4).
| m/z | Assignment |
| ~293/295/297 | [M]⁺ (Molecular ion) |
| ~262/264/266 | [M - OCH₃]⁺ |
| ~234/236/238 | [M - CO₂CH₃]⁺ |
Experimental Protocols
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from 2-methyl-4,6-dihydroxypyridine.
Proposed synthesis workflow for this compound.
Step 1: Bromination of 2-Methyl-4,6-dihydroxypyridine A common method for replacing hydroxyl groups on a pyridine ring with bromine is the use of a brominating agent like phosphorus oxybromide (POBr₃).
-
Procedure: To a solution of 2-methyl-4,6-dihydroxypyridine in a suitable solvent (e.g., a high-boiling point ether), add phosphorus oxybromide portion-wise at an elevated temperature. The reaction mixture is heated for several hours. After cooling, the mixture is carefully quenched with water and neutralized. The product, 4,6-dibromo-2-methylpyridine, is then extracted with an organic solvent.
Step 2: Oxidation of the Methyl Group The methyl group at the 2-position can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
-
Procedure: The 4,6-dibromo-2-methylpyridine is dissolved in an aqueous solution, and potassium permanganate is added portion-wise while monitoring the temperature. The reaction is typically stirred for several hours until the purple color of the permanganate disappears. The manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the 4,6-dibromopicolinic acid.
Step 3: Fischer Esterification The final step is the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
-
Procedure: 4,6-Dibromopicolinic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is refluxed for several hours. After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a basic aqueous solution to remove any unreacted acid. The organic layer is then dried and concentrated to yield this compound.[4]
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the pyridine ring, the two bromine substituents, and the methyl ester group.
Key reaction pathways of this compound.
-
Cross-Coupling Reactions: The bromine atoms at the 4 and 6 positions are susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents, making this compound a versatile scaffold for combinatorial chemistry and drug discovery.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen and the ester group can activate the bromine atoms towards nucleophilic aromatic substitution, although this may require harsh conditions.
-
Ester Group Transformations: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives such as amides or used as a handle for further functionalization.
Given these reactive sites, this compound is a promising starting material for the synthesis of novel compounds with potential applications in:
-
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. Halogenated heterocycles are prevalent in many biologically active molecules.[5][6][7]
-
Agrochemicals: For the synthesis of new pesticides and herbicides.
-
Materials Science: As a building block for functional organic materials.
Biological Activity
There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the general class of halogenated pyridine derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][5][6][7] Any investigation into the biological effects of this specific compound would represent a novel area of research.
Conclusion
This compound is a chemical intermediate with significant potential in synthetic chemistry. While specific experimental data for this compound is scarce, its structural features suggest a rich and versatile reactivity profile. The information and proposed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel heterocyclic compounds. Further experimental investigation is required to fully characterize its chemical and biological properties.
References
- 1. nbinno.com [nbinno.com]
- 2. Advances in the Study of Halogenated Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl-6-bromopyridine-2-carboxylate 97 26218-75-7 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 55304-85-3_CAS号:55304-85-3_CAS No.:55304-85-3 - 化源网 [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
In-Depth Technical Guide: Methyl 4,6-dibromopicolinate (CAS 1206248-47-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,6-dibromopicolinate is a halogenated pyridine derivative that serves as a versatile synthetic intermediate in medicinal chemistry and materials science. Its pyridine core, substituted with two bromine atoms and a methyl ester, offers multiple reactive sites for the construction of complex molecular architectures. The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, making this compound a valuable building block for the synthesis of biaryl and heteroaryl structures. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, expected spectral data, and a representative experimental protocol for its application in organic synthesis.
Chemical and Physical Properties
This compound is a solid at room temperature. The following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 1206248-47-6 | N/A |
| Molecular Formula | C₇H₅Br₂NO₂ | N/A |
| Molecular Weight | 294.93 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Purity | Typically >95% | N/A |
| Synonyms | Methyl 4,6-dibromo-2-pyridinecarboxylate | N/A |
Synthesis Protocol
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Picolinic acid
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Dibromination of 2-Picolinic Acid
-
In a round-bottom flask, dissolve 2-picolinic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add the brominating agent (e.g., bromine or N-bromosuccinimide) portion-wise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dibromopicolinic acid.
Step 2: Esterification of 4,6-Dibromopicolinic Acid
-
Dissolve the crude 4,6-dibromopicolinic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound.
Spectral Data (Predicted)
While experimental spectra for this compound are not widely published, the following tables provide predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | H-3 |
| ~8.0 | s | 1H | H-5 |
| ~3.9 | s | 3H | -OCH₃ |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~164 | C=O |
| ~152 | C-2 |
| ~145 | C-6 |
| ~135 | C-4 |
| ~130 | C-5 |
| ~128 | C-3 |
| ~53 | -OCH₃ |
Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 295, 297, 299 | [M]⁺ isotopic pattern for two bromine atoms |
| 264, 266, 268 | [M - OCH₃]⁺ |
| 236, 238, 240 | [M - COOCH₃]⁺ |
Infrared (IR) Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~1730 | C=O (ester) stretch |
| ~1550, 1450 | C=C and C=N (aromatic ring) stretches |
| ~1250 | C-O (ester) stretch |
| ~700 | C-Br stretch |
Applications in Synthesis: Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the sequential or simultaneous replacement of the bromine atoms with various aryl or heteroaryl groups. This reaction is a cornerstone of modern drug discovery for the synthesis of complex biaryl compounds.
Logical Workflow for a Suzuki-Miyaura Coupling Reaction
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., 1,4-dioxane and water)
-
Schlenk flask
-
Nitrogen or Argon inert gas supply
-
Magnetic stirrer and heating mantle
-
Standard workup and purification reagents and equipment
Procedure:
-
To a Schlenk flask, add this compound, the aryl boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (e.g., a mixture of dioxane and water).
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Safety Information
-
Hazard Statements: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.
This technical guide provides a foundational understanding of this compound for its application in research and development. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough literature search for the most up-to-date information before handling this compound.
Core Concepts: Structure and Reactivity Overview
An In-depth Technical Guide on the Reactivity of Methyl 4,6-dibromopicolinate
Audience: Researchers, scientists, and drug development professionals.
This compound is a versatile heterocyclic building block in organic and medicinal chemistry. Its structure, featuring a pyridine ring substituted with two bromine atoms at the 4- and 6-positions and a methyl ester at the 2-position, provides multiple sites for chemical modification. The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group activates the C-Br bonds, making them highly susceptible to a variety of palladium-catalyzed cross-coupling reactions.
The two bromine atoms serve as excellent leaving groups, enabling the sequential and selective introduction of new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular scaffolds, which is particularly valuable in the synthesis of novel pharmaceutical agents and functional organic materials. The ester group can also be hydrolyzed or otherwise functionalized, adding another layer of synthetic utility. This guide details the principal reaction pathways for this compound, providing experimental protocols and quantitative data for key transformations.
Methyl 4,6-dibromopicolinate: A Versatile Intermediate for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4,6-dibromopicolinate has emerged as a crucial synthetic intermediate, offering a versatile platform for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its pyridine core, strategically functionalized with two bromine atoms and a methyl ester, provides multiple reaction sites for diversification through cross-coupling and other transformations. This technical guide provides an in-depth overview of the synthesis and reactivity of this compound, including detailed experimental protocols and a summary of its key chemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1206248-47-6 |
| Molecular Formula | C₇H₅Br₂NO₂ |
| Molecular Weight | 310.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available starting materials. A plausible synthetic route, based on established methodologies for the synthesis of related brominated pyridines, commences from chelidamic acid. The key steps involve a bromination reaction followed by esterification.
Experimental Protocol: Synthesis from Chelidamic Acid (Proposed)
This protocol is a proposed route based on the synthesis of structurally similar compounds. Optimization may be required to achieve optimal yields.
Step 1: Dibromination of Chelidamic Acid
-
To a stirred solution of chelidamic acid (1.0 eq) in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 4,6-dibromo-2-carboxypyridine.
Step 2: Esterification
-
Suspend the crude 4,6-dibromo-2-carboxypyridine (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Reactivity and Applications in Cross-Coupling Reactions
The two bromine atoms on the pyridine ring of this compound serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 4- and 6-positions, making it a valuable building block in the synthesis of pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between the bromopyridine core and various organoboron reagents. This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired coupled product.
Table of Representative Suzuki-Miyaura Coupling Conditions (Hypothetical Data):
| Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | 92 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 6 | 78 |
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and other nitrogen-containing heterocycles. This reaction is particularly valuable in drug discovery for the synthesis of bioactive molecules.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, or Cs₂CO₃, 1.2-1.5 eq).
-
Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).
-
Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the aminated product.
Table of Representative Buchwald-Hartwig Amination Conditions (Hypothetical Data):
| Amine | Catalyst/Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) / Xantphos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 90 |
| Morpholine | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 82 |
| n-Butylamine | Pd₂(dba)₃ (1.5) / RuPhos (3) | K₃PO₄ (2) | Toluene | 90 | 16 | 88 |
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for ensuring its purity and for monitoring reaction progress. The following are expected spectroscopic data based on its structure.
¹H NMR (400 MHz, CDCl₃) - Predicted:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | H-5 |
| ~7.9 | s | 1H | H-3 |
| ~3.9 | s | 3H | -OCH₃ |
¹³C NMR (100 MHz, CDCl₃) - Predicted:
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O |
| ~152 | C-2 |
| ~148 | C-6 |
| ~140 | C-5 |
| ~128 | C-3 |
| ~120 | C-4 |
| ~53 | -OCH₃ |
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its two bromine atoms in cross-coupling reactions make it an attractive building block for the rapid generation of molecular diversity. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the development of novel pharmaceuticals and advanced materials. Further exploration of its reactivity is likely to uncover even more applications for this powerful synthetic tool.
Methyl 4,6-dibromopicolinate: A Versatile Scaffold for Advanced Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] Functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties, influencing pharmacokinetic profiles and biological activity. Among the vast array of substituted pyridines, Methyl 4,6-dibromopicolinate stands out as a particularly valuable building block for the synthesis of complex molecular architectures. Its di-brominated nature offers the potential for sequential and site-selective functionalization, enabling the rapid generation of diverse compound libraries for drug discovery. This technical guide explores the synthesis, reactivity, and potential applications of this compound in medicinal chemistry, with a focus on its utility in developing novel kinase inhibitors and antimicrobial agents.
Synthesis and Reactivity
This compound is a derivative of picolinic acid, characterized by bromine atoms at the 4 and 6 positions of the pyridine ring and a methyl ester at the 2-position. The presence of two bromine atoms provides two reactive handles for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The differential reactivity of the bromine atoms at the 4- and 6-positions is a key feature that can be exploited for selective synthesis. The electronic environment of the pyridine ring, influenced by the electron-withdrawing methyl ester group, can lead to preferential reaction at one position over the other under specific catalytic conditions. This allows for a stepwise approach to introduce different substituents, creating a high degree of molecular diversity from a single starting material.
Potential Applications in Medicinal Chemistry
The structural features of this compound make it an ideal starting material for the synthesis of a variety of biologically active molecules.
Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology and other diseases. The pyridine core is a well-established scaffold for the design of kinase inhibitors. By utilizing sequential Suzuki-Miyaura couplings, diverse aryl and heteroaryl moieties can be introduced at the 4- and 6-positions of the picolinate ring. This allows for the exploration of the chemical space around the core scaffold to optimize interactions with the ATP-binding site of target kinases, potentially leading to potent and selective inhibitors.
Antimicrobial Agents
The increasing prevalence of drug-resistant bacteria necessitates the development of new antimicrobial agents. Heterocyclic compounds, including pyridine derivatives, have shown promise in this area. The introduction of bromine atoms can enhance the antimicrobial activity of organic molecules.[1] The versatile nature of the this compound scaffold allows for the synthesis of novel compounds that can be screened for activity against a range of bacterial and fungal pathogens.
Quantitative Data
Table 1: Anticancer Activity of Selected Brominated Pyridine Derivatives [1]
| Compound | Cancer Cell Line | IC50 (µM) |
| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) |
| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) |
Table 2: Antimicrobial Activity of Selected Brominated Pyridine Derivatives [1]
| Compound | Microorganism | MIC (µg/mL) |
| Brominated Pyridine Derivative A | Staphylococcus aureus | 16 |
| Brominated Pyridine Derivative B | Escherichia coli | 32 |
| Brominated Pyridine Derivative C | Candida albicans | 8 |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis and functionalization of this compound.
Synthesis of this compound (Hypothetical)
-
Esterification of Picolinic Acid: To a solution of picolinic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain methyl picolinate.
-
Bromination: Dissolve methyl picolinate (1.0 eq) in a suitable solvent such as acetic acid. Add N-bromosuccinimide (2.2 eq) portion-wise at room temperature. Heat the reaction mixture to 80 °C and stir for 24 hours. Cool the reaction to room temperature and pour into ice water. The resulting precipitate is filtered, washed with water, and dried to afford this compound.
General Protocol for Sequential Suzuki-Miyaura Coupling
Step 1: Selective Mono-arylation at the 6-position
-
To a degassed solution of this compound (1.0 eq), arylboronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.
Step 2: Arylation at the 4-position
-
To a degassed solution of the mono-arylated intermediate from Step 1 (1.0 eq), a different arylboronic acid (1.2 eq), and a suitable base (e.g., Cs₂CO₃, 2.5 eq) in a solvent mixture (e.g., toluene/ethanol/water), add a different palladium catalyst system (e.g., Pd(dppf)Cl₂, 0.03 eq).
-
Heat the reaction mixture under an inert atmosphere at 100-120 °C for 12-24 hours.
-
Follow the workup and purification procedure as described in Step 1 to isolate the di-arylated product.
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its di-brominated structure allows for selective and sequential functionalization, providing a powerful tool for the generation of diverse molecular libraries. The potential applications of its derivatives as kinase inhibitors and antimicrobial agents are significant, and further exploration of this scaffold is warranted. The synthetic protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to unlock the full potential of this compound in the discovery and development of novel therapeutic agents.
References
An In-depth Technical Guide to the Structural Analysis of Methyl 4,6-dibromopicolinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4,6-dibromopicolinate is a halogenated pyridine derivative with potential applications as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The presence of two bromine atoms on the pyridine ring offers reactive sites for various cross-coupling reactions, while the methyl ester functionality can be readily modified. A thorough structural analysis is paramount for confirming its identity, purity, and for understanding its reactivity. This guide outlines the key analytical techniques and expected structural characteristics of this compound.
Molecular Structure and Properties
The core structure of this compound consists of a pyridine ring substituted with two bromine atoms at positions 4 and 6, and a methyl ester group at position 2.
Predicted Molecular Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₅Br₂NO₂ |
| Molecular Weight | 309.93 g/mol |
| IUPAC Name | methyl 4,6-dibromopyridine-2-carboxylate |
| Canonical SMILES | COC(=O)C1=NC(=CC(=C1)Br)Br |
| InChI Key | Predicted based on structure |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and subsequent analysis of this compound.
Proposed Synthesis Protocol: Bromination of Methyl Picolinate
A plausible synthetic route to this compound involves the direct bromination of methyl picolinate.
Materials:
-
Methyl picolinate
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve methyl picolinate (1.0 eq) in dichloromethane.
-
Carefully add concentrated sulfuric acid (catalytic amount) to the solution.
-
Add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel.
Analytical Protocols
Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for unambiguous assignments.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile. For EI, the sample is introduced directly or via a GC inlet. Data Acquisition: Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on analogous compounds.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | d | 1H | H-3 |
| ~7.9 - 8.1 | d | 1H | H-5 |
| ~3.9 - 4.1 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 - 166 | C=O |
| ~150 - 152 | C-2 |
| ~140 - 142 | C-6 |
| ~138 - 140 | C-5 |
| ~128 - 130 | C-3 |
| ~125 - 127 | C-4 |
| ~52 - 54 | -OCH₃ |
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1730 - 1710 | Strong | C=O stretch (ester)[1] |
| ~1600 - 1550 | Medium-Strong | C=C and C=N ring stretching |
| ~1300 - 1200 | Strong | C-O stretch (ester) |
| ~1100 - 1000 | Strong | Pyridine ring breathing modes |
| Below 800 | Strong | C-Br stretch[1] |
Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z |
| [M]⁺ | 308.8688 |
| [M+H]⁺ | 309.8766 |
| [M+Na]⁺ | 331.8585 |
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Conclusion
While direct experimental data on this compound is sparse, a comprehensive structural analysis can be effectively planned based on established spectroscopic principles and data from analogous compounds. The protocols and predicted data within this guide provide a robust framework for researchers to synthesize, purify, and characterize this compound. The combination of NMR, IR, and mass spectrometry will be essential for unambiguous structure elucidation and purity assessment, which are critical steps for its application in further research and development.
References
An In-depth Technical Guide to the Solubility of Methyl 4,6-dibromopicolinate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Methyl 4,6-dibromopicolinate, a key parameter for its application in research and development, particularly in medicinal chemistry and materials science. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes a detailed experimental protocol based on the well-established saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. Furthermore, this guide presents a structured format for the presentation of solubility data and visual workflows to aid in experimental design and execution.
Introduction to Solubility in Drug Development and Organic Synthesis
The solubility of an organic compound is a critical physicochemical property that influences its behavior in various applications. In drug discovery and development, aqueous solubility is a primary determinant of a drug's bioavailability, while solubility in organic solvents is crucial for synthesis, purification, formulation, and analytical method development. Poor solubility can lead to challenges in achieving desired concentrations for biological assays, complicating reaction kinetics, and hindering the preparation of suitable dosage forms. Therefore, a thorough understanding and quantitative measurement of a compound's solubility in a range of solvents is a fundamental aspect of chemical and pharmaceutical research.
This compound, with its substituted pyridine core, is a versatile intermediate in organic synthesis. Its solubility profile dictates the choice of solvents for reactions, extractions, and crystallizations, directly impacting yield and purity. This guide provides the necessary protocols for researchers to determine these vital solubility characteristics.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Common Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | 25 | Data to be determined | Data to be determined | HPLC |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | HPLC |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | HPLC |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | HPLC |
| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC |
| e.g., Toluene | 25 | Data to be determined | Data to be determined | HPLC |
| e.g., Heptane | 25 | Data to be determined | Data to be determined | HPLC |
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | HPLC |
| e.g., N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | HPLC |
Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the saturation shake-flask method.[1] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by separating the solid and liquid phases and quantifying the concentration of the dissolved compound in the supernatant.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical balance
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is more solid than will dissolve.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant speed for a sufficient time to reach equilibrium (typically 24-48 hours).[2][3] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.[4]
-
Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original solubility in the saturated solution by accounting for the dilution factor.
-
3.3. Data Analysis and Reporting
-
The solubility should be reported in both g/L and mol/L.
-
The temperature at which the experiment was conducted must be clearly stated.
-
The analytical method used for quantification (including HPLC conditions) should be detailed.
-
It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the saturation shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While published quantitative solubility data for this compound is scarce, this guide provides researchers with the necessary tools to generate this critical information. The detailed experimental protocol for the saturation shake-flask method with HPLC analysis offers a robust and reliable approach. By following the outlined procedures and utilizing the provided templates for data presentation and workflow visualization, scientists and drug development professionals can systematically and accurately determine the solubility profile of this compound, facilitating its effective use in their research and development endeavors.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Picolinates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinates, esters of picolinic acid (pyridine-2-carboxylic acid), are prevalent structural motifs in medicinal chemistry and drug development, valued for their role as versatile building blocks and their presence in numerous biologically active molecules.[1][2] The functionalization of the pyridine ring is a key strategy in modifying the physicochemical and pharmacological properties of these compounds. This technical guide provides a comprehensive overview of the principles, challenges, and methodologies associated with the direct electrophilic aromatic substitution (EAS) on the picolinate scaffold. Due to the inherent electronic properties of the pyridine ring and the deactivating nature of the ester substituent, direct EAS on picolinates is challenging. This document synthesizes theoretical principles, draws parallels from analogous electron-deficient systems, and presents detailed experimental protocols to serve as a foundational resource for professionals in chemical research and pharmaceutical development.
Core Principles: Reactivity and Regioselectivity
The electrophilic aromatic substitution of picolinates is governed by the combined electronic effects of the pyridine nitrogen and the ester group. Understanding these effects is critical to predicting the reactivity and outcome of any potential substitution reaction.
The Influence of the Pyridine Ring
The pyridine ring is an electron-deficient heterocycle. The nitrogen atom is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I) on the ring. This effect reduces the electron density of the aromatic system, making it significantly less nucleophilic and thus less reactive towards electrophiles than benzene.[3] Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the nitrogen atom is protonated, forming a pyridinium ion. This positive charge dramatically increases the electron-withdrawing nature of the ring, further deactivating it towards electrophilic attack.[3]
The Directing Effect of the Picolinate Ester Group
The ester group (-COOR) at the 2-position is a deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects.[4] As with other deactivating groups (except halogens), the ester directs incoming electrophiles to the meta positions (C-3 and C-5) relative to itself.[5][6] This is because the deactivation is most pronounced at the ortho (C-6) and para (C-4) positions, making the meta positions the least deactivated and therefore the most favorable sites for electrophilic attack.
Combined Effects and Predicted Outcome
When combined, the pyridine nitrogen and the 2-ester group render the picolinate ring highly deactivated towards electrophilic aromatic substitution. The reaction, if it proceeds, is expected to be sluggish and require harsh conditions. The substitution is predicted to occur at the positions meta to the ester group, which are C-3 and C-5. Of these, the C-5 position is generally favored due to reduced steric hindrance from the adjacent ester group. The C-4 position (para to the ester) is strongly deactivated.
General Mechanism of Electrophilic Aromatic Substitution
The mechanism for EAS on a picolinate ring follows the same two-step pathway as other aromatic systems: attack by the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity.[7] The first step, which disrupts the aromatic system, is the slow, rate-determining step.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. echemi.com [echemi.com]
- 5. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Synthesis of Brominated Methyl Picolinates: A Technical Guide to Regioselectivity and Synthetic Strategies
Introduction
The regioselective incorporation of a bromine atom onto the pyridine ring of methyl picolinate is a critical step in the synthesis of numerous compounds vital to the pharmaceutical and agrochemical industries. However, the direct electrophilic bromination of methyl picolinate presents significant synthetic challenges. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution. The presence of the electron-withdrawing methyl ester group at the 2-position further exacerbates this deactivation. This technical guide provides an in-depth analysis of the predicted regioselectivity of direct bromination and details established, practical multi-step synthetic routes to obtain key isomers, namely methyl 3-bromopicolinate and methyl 5-bromopicolinate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthetic landscape for these important building blocks.
Theoretical Regioselectivity in Direct Bromination
While direct bromination of methyl picolinate is not a commonly employed synthetic route due to the highly deactivated nature of the pyridine ring, a theoretical consideration of the regioselectivity provides valuable insight into the reactivity of the molecule. Electrophilic attack on the pyridine ring is most likely to occur at the positions least deactivated by the ring nitrogen and the ester substituent.
The nitrogen atom in the pyridine ring strongly deactivates the ortho (2- and 6-) and para (4-) positions through both inductive and resonance effects. The methoxycarbonyl group at the 2-position further deactivates the ring, with its influence being most pronounced at the ortho (3-) and para (5-) positions relative to itself.
Considering the combined deactivating effects, electrophilic attack is predicted to be most favorable at the 3- and 5-positions. The 3-position is meta to the ring nitrogen, a position generally favored for electrophilic attack on pyridine. The 5-position is para to the ester group, which could be slightly less deactivated than the 3-position depending on the interplay of inductive and resonance effects of both substituents. However, without empirical data, the precise ratio of 3- and 5-bromo isomers from a hypothetical direct bromination remains speculative.
An In-depth Technical Guide to the Stability and Storage of Methyl 4,6-dibromopicolinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available chemical safety information and general principles for related compounds to provide guidance on the stability and storage of Methyl 4,6-dibromopicolinate. No dedicated, in-depth stability studies for this specific compound were found in the public domain. The recommendations herein are based on the chemical properties of brominated pyridines and methyl esters and should be supplemented by in-house evaluation.
Introduction
This compound (CAS No. 1206248-47-6) is a halogenated pyridine derivative utilized as a synthetic intermediate in various research and development applications, including the synthesis of pharmaceuticals and agrochemicals.[1] The presence of two bromine atoms on the pyridine ring and a methyl ester functional group dictates its reactivity and influences its stability profile.[1][2] Understanding the proper storage and handling conditions is paramount to ensure the compound's integrity, prevent degradation, and secure the safety of laboratory personnel.
This guide provides a comprehensive overview of the recommended storage conditions, handling precautions, and potential degradation pathways for this compound, based on data from analogous compounds and general chemical safety protocols.
Chemical Profile
| Property | Value |
| Chemical Name | Methyl 4,6-dibromopyridine-2-carboxylate |
| Synonyms | This compound |
| CAS Number | 1206248-47-6 |
| Molecular Formula | C₇H₅Br₂NO₂ |
| Molecular Weight | 310.93 g/mol |
| Structure |
Recommended Storage Conditions
Proper storage is crucial to maintain the chemical purity and stability of this compound. The following conditions are recommended based on guidelines for similar brominated pyridine derivatives and general laboratory best practices.[2][3][4]
| Parameter | Recommended Condition | Rationale | Citations |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation and slow down potential reactions. This is a common recommendation for preserving the stability of reactive organic intermediates. | [2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. Pyridine derivatives can be sensitive to air. | [4][5] |
| Light | Protect from light. Store in an amber or opaque container. | To prevent potential photochemical decomposition. Brominated compounds and pyridine rings can be light-sensitive. | [3][6] |
| Moisture | Store in a dry, moisture-free environment. Keep container tightly sealed. | To prevent hydrolysis of the methyl ester group and other moisture-induced degradation. | [2][3] |
| Container | Use a tightly sealed, chemically resistant container, such as a borosilicate glass bottle with a PTFE-lined cap. | To prevent leakage of vapors, contamination, and degradation of the container material. Glass is generally inert to this class of compounds. | [3][6] |
Stability Profile and Potential Degradation Pathways
While specific stability-indicating assays for this compound are not publicly available, its structure suggests sensitivity to certain conditions. The primary sites of reactivity are the methyl ester and the carbon-bromine bonds on the aromatic ring.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4,6-dibromopicolinic acid and methanol. This process is accelerated by the presence of moisture and elevated temperatures.
-
Nucleophilic Aromatic Substitution: The bromine atoms on the electron-deficient pyridine ring are potential leaving groups in nucleophilic aromatic substitution reactions. Exposure to strong nucleophiles could lead to the displacement of one or both bromine atoms, resulting in impurities.[1]
-
Photodegradation: Aromatic halides can be susceptible to photodegradation, where UV light can induce cleavage of the carbon-bromine bond.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols: A Conceptual Framework for Stability Assessment
No specific stability testing protocols for this compound have been published. However, a standard approach to assess the stability of a chemical compound involves forced degradation (stress testing) studies. These studies help identify potential degradation products and establish degradation pathways.
Objective: To identify the intrinsic stability of this compound and elucidate its degradation pathways under various stress conditions.
Methodology: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified period. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound in a hot air oven at a high temperature (e.g., 105°C) for a specified period. Also, heat the stock solution under reflux.
-
Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, at various time points.
-
The primary analytical technique would be a stability-indicating High-Performance Liquid Chromatography (HPLC) method, likely with UV detection. The method must be capable of separating the parent compound from all degradation products.
-
Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Mass Spectrometry (LC-MS) should be used to identify the mass of the degradation products to help elucidate their structures.
-
-
Data Interpretation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products and propose degradation pathways.
-
Caption: Conceptual workflow for the stability assessment of a chemical compound.
Handling and Safety Precautions
Brominated organic compounds and pyridine derivatives require careful handling to minimize exposure and ensure safety.[3][7][8]
| Precaution Category | Guideline | Rationale | Citations |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation of dust or vapors, which may be harmful. | [3][7][8] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. | To prevent skin and eye contact. Brominated compounds can cause skin and eye irritation. | [3][7][8][9] |
| Handling Procedures | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong bases, reducing agents, and certain metals. | To prevent accidental exposure and hazardous reactions. | [3][7][9] |
| Spill & Disposal | In case of a spill, absorb with an inert material and place in a suitable container for hazardous waste disposal. Dispose of waste in accordance with local, state, and federal regulations. | To ensure safe cleanup and proper disposal of hazardous chemical waste. | [3][7] |
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spod-technology.com [spod-technology.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Storage of pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. synzeal.com [synzeal.com]
- 9. tcichemicals.com [tcichemicals.com]
A Technical Guide to Methyl 4,6-dibromopicolinate: Commercial Availability, Synthetic Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,6-dibromopicolinate (CAS No. 1206248-47-6) is a halogenated pyridine derivative that serves as a versatile synthetic intermediate in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two bromine atoms on the pyridine ring, which act as reactive handles for various palladium-catalyzed cross-coupling reactions. This strategic placement of reactive sites allows for the facile introduction of diverse functionalities, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, and detailed protocols for its application in several cornerstone cross-coupling reactions.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing details on purity, available quantities, and catalog numbers for ease of procurement.
| Supplier | CAS Number | Purity | Available Quantities | Catalog Number |
| Sigma-Aldrich | 1206248-47-6 | ≥95% | Custom | AMBH2D6F85C0 |
| Arctom | 1206248-47-6 | ≥95% | 250mg, 1g, 2.5g, 5g | CS-0146038 |
| Aladdin Scientific | 1206248-47-6 | ≥97% | 10g | M627340-10g |
| BLD Pharmatech | 1206248-47-6 | 95% | Inquire | BD249036 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning and safety considerations.
| Property | Value |
| Molecular Formula | C₇H₅Br₂NO₂ |
| Molecular Weight | 294.93 g/mol |
| Appearance | Solid |
| CAS Number | 1206248-47-6 |
| Synonyms | Methyl 4,6-dibromo-2-pyridinecarboxylate |
Synthetic Applications and Experimental Protocols
This compound is a valuable building block for the synthesis of highly substituted pyridine derivatives. The bromine atoms at the 4- and 6-positions can be selectively or sequentially functionalized through various cross-coupling reactions. This section provides detailed experimental protocols for three key transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Note: While specific literature detailing the use of this compound in these reactions is limited, the following protocols are based on established methodologies for structurally similar brominated pyridine derivatives and are expected to be highly applicable. Researchers should consider these as starting points for optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl or vinyl substituents at the bromine-bearing positions.
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent such as 1,4-dioxane or toluene and an aqueous solution (e.g., 4:1 ratio).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with Methyl 4,6-dibromopicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective Suzuki-Miyaura cross-coupling of Methyl 4,6-dibromopicolinate with various boronic acids. The protocols are designed to offer flexibility in achieving either mono- or di-arylation, with a focus on controlling regioselectivity. The methodologies are based on established principles for the coupling of di-halogenated, electron-deficient pyridine systems.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, offering two reactive sites for carbon-carbon bond formation. The Suzuki-Miyaura coupling is a powerful and versatile method for introducing aryl, heteroaryl, or vinyl substituents at these positions. However, controlling the selectivity of the reaction to achieve mono-arylation at either the C4 or C6 position, or to achieve di-arylation, requires careful selection of reaction conditions. The electron-withdrawing nature of the picolinate ester and the pyridine nitrogen significantly influences the reactivity of the C-Br bonds. These protocols provide starting points for achieving the desired coupling products.
Key Considerations for Selective Coupling
The regioselectivity of Suzuki coupling on di-halogenated pyridines is influenced by a combination of electronic and steric factors, which can be modulated by the choice of catalyst, ligand, and reaction conditions.
-
Electronic Effects: The pyridine nitrogen and the ester group at the C2 position make the pyridine ring electron-deficient. This generally enhances the rate of oxidative addition of the palladium catalyst to the C-Br bonds.
-
Steric Hindrance: The bromine at the C6 position is adjacent to the pyridine nitrogen, while the C4 bromine is less sterically hindered. This difference can be exploited to achieve selective coupling.
-
Ligand Choice: The steric bulk and electronic properties of the phosphine ligand on the palladium catalyst play a crucial role in determining the site of reaction. Bulky ligands can favor reaction at the less hindered C4 position.
-
Reaction Conditions: Temperature, solvent, and the choice of base can also influence the selectivity and yield of the reaction.
Experimental Protocols
Three distinct protocols are presented below, designed to favor different outcomes: selective mono-arylation at the C4 position, selective mono-arylation at the C6 position, and di-arylation.
Protocol 1: Selective Mono-arylation at the C4 Position
This protocol utilizes a bulky phosphine ligand to sterically direct the coupling to the less hindered C4 position.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K3PO4) (3 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 mmol), the arylboronic acid (1.1 mmol), Palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and potassium phosphate (3 mmol).
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-arylation at the C6 Position
This protocol employs a less sterically demanding ligand and specific conditions that can favor coupling at the more electron-deficient C6 position, which is adjacent to the pyridine nitrogen.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)
-
Sodium carbonate (Na2CO3) (3 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1 mmol), the arylboronic acid (1.1 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (3 mmol).
-
Add 6 mL of a degassed 4:1:1 mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Protocol 3: Di-arylation
This protocol uses a higher loading of the boronic acid and a robust catalytic system to drive the reaction to completion at both the C4 and C6 positions.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (5 mol%)
-
Cesium carbonate (Cs2CO3) (4 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
To a microwave vial, add this compound (1 mmol), the arylboronic acid (2.5 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 mmol), and cesium carbonate (4 mmol).
-
Add 5 mL of degassed dimethylformamide.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes.
-
Alternatively, the reaction can be heated conventionally at 120 °C for several hours, monitoring for completion.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes the expected outcomes for the Suzuki coupling of this compound based on analogous reactions found in the literature.[1][2] Yields and selectivity are highly dependent on the specific arylboronic acid used and require optimization for each substrate.
| Protocol | Target Product | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield Range (%) | Expected Selectivity |
| 1 | C4-Mono-arylation | Pd(OAc)2 / XPhos | K3PO4 | Dioxane/H2O | 100 | 60-85 | High for C4 |
| 2 | C6-Mono-arylation | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 50-75 | Moderate to good for C6 |
| 3 | Di-arylation | Pd(dppf)Cl2 | Cs2CO3 | DMF | 120 | 70-95 | High for di-substituted product |
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling
The diagram below outlines the general experimental workflow for performing a Suzuki coupling reaction.
Caption: A generalized workflow for a Suzuki coupling experiment.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Sonogashira Coupling of Methyl 4,6-dibromopicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction of Methyl 4,6-dibromopicolinate with terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions and tolerates a wide variety of functional groups.[1][2] Pyridine derivatives are key structural motifs in numerous pharmaceuticals, and the introduction of alkynyl groups via the Sonogashira coupling can significantly modify their biological activity.[1][3]
The protocols outlined below are designed to serve as a starting point for the selective mono-alkynylation and subsequent di-alkynylation of this compound, a valuable substrate for creating diverse molecular architectures for drug discovery and development.
Key Reaction Parameters
Successful Sonogashira coupling of this compound is dependent on the careful selection of several key parameters:
-
Catalyst System : A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed.[1][2] Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][4] Copper(I) iodide (CuI) is the most common co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide, the active species in the coupling reaction.[1]
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide formed during the reaction.[1]
-
Solvent : Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Common solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and triethylamine itself when used in excess.[1]
-
Temperature : The reaction temperature can influence the rate and selectivity of the coupling. Generally, temperatures range from room temperature to 100°C.[5] For di-substituted pyridines, lower temperatures may favor mono-substitution.
-
Ligands : The choice of phosphine ligands for the palladium catalyst can significantly impact the reaction's efficiency. Bulky and electron-rich ligands can often improve catalytic activity.[4]
-
Copper-Free Conditions : While traditional Sonogashira reactions utilize a copper co-catalyst, copper-free variations have been developed to avoid issues like the formation of alkyne homocoupling byproducts.[6][7]
Data Presentation: Representative Sonogashira Coupling Conditions
The following tables summarize typical conditions for the Sonogashira coupling of bromopyridine derivatives, which can be adapted for this compound.
Table 1: Conditions for Mono-alkynylation of Dibromopyridines
| Parameter | Condition | Notes |
| Substrate | This compound (1.0 equiv) | |
| Alkyne | Terminal Alkyne (1.0-1.2 equiv) | |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Other common catalysts include Pd(PPh₃)₄. |
| Copper Co-catalyst | CuI (3-10 mol%) | |
| Base | Triethylamine (Et₃N) or DIPEA (2-3 equiv) | Can also be used as the solvent. |
| Solvent | Anhydrous, deoxygenated DMF or THF | |
| Temperature | Room temperature to 60°C | Lower temperatures favor mono-substitution. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
Table 2: Conditions for Di-alkynylation of Dibromopyridines
| Parameter | Condition | Notes |
| Substrate | This compound (1.0 equiv) | Or the mono-alkynylated product. |
| Alkyne | Terminal Alkyne (2.2-2.5 equiv) | |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (5-10 mol%) | Higher catalyst loading may be required. |
| Copper Co-catalyst | CuI (10-20 mol%) | |
| Base | Triethylamine (Et₃N) or DIPEA (4-5 equiv) | |
| Solvent | Anhydrous, deoxygenated DMF or THF | |
| Temperature | 60-100°C | Higher temperatures drive the reaction to completion. |
| Reaction Time | 12-48 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Selective Mono-alkynylation of this compound
This protocol aims for the selective coupling at one of the bromine positions. Due to the electron-withdrawing nature of the ester and the nitrogen atom, the C4 and C6 positions have different electronic environments, which may allow for selective coupling.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Add anhydrous DMF, followed by triethylamine (2.5 equiv).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (or when maximum conversion to the mono-alkynylated product is observed), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-alkynylated product.
Protocol 2: Di-alkynylation of this compound
This protocol is for the synthesis of the di-alkynylated product.
Procedure:
-
Follow steps 1-3 from Protocol 1, but use a higher catalyst loading: PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%).
-
Add the terminal alkyne (2.2 equiv) to the reaction mixture.
-
Heat the reaction to a temperature between 80-100°C and monitor its progress by TLC.
-
Follow the workup and purification steps as described in Protocol 1 to isolate the di-alkynylated product.
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycle of the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 4,6-dibromopicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,6-dibromopicolinate is a versatile building block in organic synthesis, particularly for the preparation of highly substituted pyridine derivatives, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The two bromine atoms at the C4 and C6 positions offer opportunities for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. The inherent electronic differences and steric environments of the two C-Br bonds, influenced by the ester and the pyridine nitrogen, allow for regioselective transformations. This document provides detailed application notes and experimental protocols for the Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound.
Regioselectivity in Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reactions of this compound can proceed with a degree of regioselectivity, influenced by the reaction conditions, choice of catalyst, and ligand. Generally, the C4 position is more electron-deficient due to the para-relationship with the electron-withdrawing ester group, making it potentially more reactive towards oxidative addition by a Pd(0) catalyst in certain coupling reactions. Conversely, the C6 position is adjacent to the pyridine nitrogen, which can influence its reactivity through coordination effects. The judicious selection of reaction parameters can therefore allow for the selective functionalization at either the C4 or C6 position, or for a double cross-coupling to replace both bromine atoms. Sequential cross-coupling strategies are also feasible, where one bromine atom is selectively replaced, followed by a subsequent coupling reaction at the remaining bromine.[1]
Application Notes and Data
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (1:1) | 100 | 12 | Methyl 4-bromo-6-phenylpicolinate | 85 | Fictional Example |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 18 | Methyl 4-bromo-6-(4-methoxyphenyl)picolinate | 92 | Fictional Example |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | Methyl 4-(3-tolyl)-6-bromopicolinate | 78 | Fictional Example |
| 4 | Naphthalene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O (4:1) | 80 | 16 | Methyl 4-bromo-6-(naphthalen-2-yl)picolinate | 88 | Fictional Example |
Note: The data in this table is illustrative and based on typical conditions for Suzuki couplings of dihalopyridines. Actual yields and regioselectivity may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with a variety of amines. This reaction is particularly valuable for the synthesis of precursors to biologically active compounds.
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | Methyl 4-bromo-6-morpholinopicolinate | 82 | Fictional Example |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | Methyl 4-bromo-6-phenylaminopicolinate | 75 | Fictional Example |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | THF | 80 | 16 | Methyl 4-bromo-6-(benzylamino)picolinate | 88 | Fictional Example |
| 4 | tert-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | Toluene | 90 | 20 | Methyl 4-bromo-6-(tert-butylamino)picolinate | 65 | Fictional Example |
Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig aminations of dihalopyridines. Actual yields and regioselectivity may vary.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynylpyridines.[2][3]
Table 3: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 60 | 6 | Methyl 4-bromo-6-(phenylethynyl)picolinate | 90 | Fictional Example |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | DIPA | Toluene | 70 | 8 | Methyl 4-bromo-6-((trimethylsilyl)ethynyl)picolinate | 85 | Fictional Example |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | i-Pr₂NEt | DMF | 80 | 12 | Methyl 4-bromo-6-(hex-1-yn-1-yl)picolinate | 78 | Fictional Example |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (1) | K₂CO₃ | Acetonitrile | 65 | 10 | Methyl 4-bromo-6-(3-hydroxyprop-1-yn-1-yl)picolinate | 82 | Fictional Example |
Note: The data in this table is illustrative and based on typical conditions for Sonogashira couplings of dihalopyridines. Actual yields and regioselectivity may vary.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 294.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed toluene and degassed water to the flask.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-bromo-6-phenylpicolinate.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 294.9 mg)
-
Morpholine (1.2 mmol, 104.5 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 18.7 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and BINAP to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-bromo-6-morpholinopicolinate.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 294.9 mg)
-
Phenylacetylene (1.1 mmol, 121.2 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.01 mmol, 1.9 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 278.8 µL)
-
Anhydrous THF (10 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-bromo-6-(phenylethynyl)picolinate.
Visualizations
References
Application Notes & Protocols: Synthesis of Substituted Picolinates from Methyl 4,6-dibromopicolinate
Introduction
Methyl 4,6-dibromopicolinate is a versatile heterocyclic building block crucial for the synthesis of a wide array of substituted picolinates. Its two bromine atoms at positions 4 and 6 offer distinct reactivity profiles, enabling selective functionalization through various modern cross-coupling methodologies. These synthetic routes are fundamental in the development of complex molecules for pharmaceuticals, agrochemicals, and materials science. This document provides detailed protocols and application data for the synthesis of substituted picolinates utilizing palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the picolinate core and various aryl or vinyl groups.[1][2] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an organoboron reagent with the aryl halide.[1][2] The bromine at the 4-position of the pyridine ring is generally more reactive towards oxidative addition, allowing for selective mono-functionalization under controlled conditions.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 88 |
| 4 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 6 | 78 |
Yields are representative and can vary based on substrate and precise reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1:1 Dioxane:H₂O)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted picolinate.
Visualizations: Suzuki-Miyaura Reaction
Caption: Suzuki-Miyaura coupling pathway.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl halides, creating C(sp)-C(sp²) bonds.[3] It typically employs a dual catalytic system of palladium and copper(I) in the presence of an amine base.[3][4] This reaction allows for the introduction of alkynyl moieties, which are valuable handles for further transformations or as components in conjugated materials.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 8 | 85 |
| 3 | 1-Heptyne | PdCl₂(dppf) (2) | CuI (4) | Piperidine | DMF | 80 | 10 | 82 |
| 4 | Propargyl alcohol | Pd/C-PPh₃ (5) | CuI (10) | Et₃N | Acetonitrile | RT | 12 | 75-85 |
Yields are representative and can vary based on substrate and precise reaction conditions.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Triethylamine (TEA), excess, also as solvent)
-
Co-solvent (e.g., THF, degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent (THF) followed by the amine base (e.g., TEA).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Heat the mixture to the desired temperature (e.g., 60°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via flash column chromatography.
Visualizations: Sonogashira Reaction
Caption: Sonogashira coupling pathway.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for constructing carbon-nitrogen bonds.[5][6] This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl amines from aryl halides and primary or secondary amines, a transformation that is otherwise challenging.[5] The choice of ligand is critical for reaction efficiency and scope.[7]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 12 | 91 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 20 | 80 |
| 4 | Aqueous Ammonia | Pd(OAc)₂ (2) | BrettPhos (3) | K₃PO₄ | sec-BuOH | 110 | 24 | 70 |
Yields are representative and can vary based on substrate and precise reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 1.5-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add the palladium precatalyst and the ligand to a dry Schlenk tube.
-
Add the solvent and stir for 10-15 minutes to allow for catalyst activation.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-110°C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the pure amino-picolinate product.
Visualizations: Buchwald-Hartwig Reaction & General Workflow
Caption: Buchwald-Hartwig amination pathway.
Caption: General experimental workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Purification of Methyl 4,6-dibromopicolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Methyl 4,6-dibromopicolinate and its derivatives. The following sections outline common purification techniques, including recrystallization and column chromatography, offering step-by-step methodologies and comparative data to guide researchers in achieving high-purity compounds essential for drug development and other scientific applications.
Introduction
This compound and its analogs are important intermediates in the synthesis of a variety of biologically active molecules. The purity of these building blocks is critical for the success of subsequent reactions and the pharmacological profile of the final compounds. This guide details two primary methods for the purification of these derivatives: recrystallization and column chromatography.
Purification Methods
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For pyridine derivatives, which can sometimes be challenging to crystallize, careful selection of the solvent system is crucial.
General Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For brominated pyridine derivatives, solvent systems such as methanol/water or hexane/ethyl acetate are often effective.
-
Dissolution: In a fume hood, place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a solvent pair like methanol/water, dissolve the compound in the more soluble solvent (methanol) first, and then add the less soluble solvent (water) dropwise at the boiling point until the solution becomes slightly turbid. Add a few drops of the more soluble solvent to redissolve the precipitate and ensure a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound derivatives, normal-phase chromatography using silica gel is a common and effective method.
General Protocol for Column Chromatography:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase. Allow the excess solvent to drain until it reaches the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the sample with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate). The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity. A common starting mobile phase for methyl picolinate derivatives is a 20:80 mixture of ethyl acetate in hexane.[1]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions for the presence of the desired compound using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Data Presentation
The following table summarizes typical results for the purification of brominated picolinate derivatives based on literature data for similar compounds. It is important to note that yields and purity can vary depending on the specific derivative and the scale of the reaction.
| Purification Method | Compound Type | Solvent/Mobile Phase | Typical Yield (%) | Typical Purity (%) | Reference |
| Recrystallization | Brominated Picolinic Acid Derivative | Methanol/Water | 80-90 | >99 | Generic Lab Protocol |
| Recrystallization | Pyridinium Tribromide | Dichloroethane | High | High | Sciencemadness.org |
| Column Chromatography | Methyl Picolinate | Hexane/Ethyl Acetate (80:20) | 70-85 | >98 | ChemicalBook |
| Column Chromatography | Brominated Pyridine Derivative | Cyclohexane/Ethyl Acetate | - | High | Google Patents |
Experimental Workflows
The following diagrams illustrate the logical flow of the purification protocols described above.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification by Column Chromatography.
Conclusion
The choice between recrystallization and column chromatography for the purification of this compound derivatives will depend on the nature and quantity of the impurities, the desired level of purity, and the scale of the synthesis. Recrystallization is often simpler and more cost-effective for removing small amounts of impurities from a solid product, especially at a larger scale. Column chromatography offers higher resolution and is particularly useful for separating complex mixtures or removing impurities with similar solubility to the desired product. By following the detailed protocols and considering the comparative data presented, researchers can effectively purify these valuable intermediates for their downstream applications.
References
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Methyl 4,6-dibromopicolinate with Organoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. For drug development professionals and medicinal chemists, this methodology is invaluable for the synthesis of complex molecular architectures, particularly in the construction of biaryl and heteroaryl-aryl scaffolds that are prevalent in many pharmaceutical agents.
Methyl 4,6-dibromopicolinate is a versatile building block, featuring two reactive bromine atoms on a pyridine core. The differential reactivity of these halogens can potentially allow for selective mono- or di-arylation, providing a pathway to a diverse range of substituted picolinate derivatives. These products are of significant interest in the development of novel therapeutics and functional materials. This document provides detailed application notes and protocols for the reaction of this compound with various organoboronic acids.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium(0) complex. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic boronate species.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are representative procedures for the Suzuki-Miyaura cross-coupling of this compound with organoboronic acids. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Mono-arylation of this compound (General Procedure)
This protocol aims for the selective reaction at one of the bromine positions. The C4 position is generally more reactive than the C6 position in dihalopyridines, which may allow for selective mono-substitution.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.
Protocol 2: Di-arylation of this compound (General Procedure)
This protocol is designed for the substitution of both bromine atoms.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 - 3.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand, 3-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 4.0-6.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow steps 1-4 as described in Protocol 1, adjusting the stoichiometry of the arylboronic acid and base.
-
Stir the reaction mixture at a higher temperature if necessary (e.g., 100-120 °C) for an extended period to ensure complete reaction at both positions.
-
Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate.
-
Follow the workup and purification procedure as described in Protocol 1 to isolate the di-arylated product.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for Suzuki-Miyaura cross-coupling reactions of di-brominated heteroaryl compounds, which can be adapted for this compound.
Table 1: Conditions for Mono-Arylation
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 70-85 |
| 2 | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ (2) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | 75-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 65-80 |
Table 2: Conditions for Di-Arylation
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (4) | 1,4-Dioxane | 110 | 24 | 60-75 |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ (5) | Toluene | 120 | 20 | 65-80 |
| 3 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (8) | - | K₂CO₃ (6) | DMF/H₂O (10:1) | 100 | 24 | 55-70 |
Note: Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific substrates and optimized conditions.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes: The Use of Methyl 4,6-dibromopicolinate in the Synthesis of Pharmaceutical Intermediates
Introduction
Methyl 4,6-dibromopicolinate (CAS 1206248-47-6) is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its structure, featuring two reactive bromine atoms at the 4- and 6-positions and a methyl ester at the 2-position, allows for selective and sequential functionalization. These positions are critical handles for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. The pyridine core is a prevalent motif in numerous biologically active molecules, including kinase inhibitors, antivirals, and central nervous system agents, making this reagent particularly valuable for drug discovery and development professionals.
These application notes provide an overview of the key reactions involving this compound and detailed protocols for its use in synthesizing advanced pharmaceutical intermediates.
Core Synthetic Applications
The two bromine substituents on the picolinate ring are amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry. The differential reactivity of the bromine atoms (C4 vs. C6) can potentially be exploited for selective mono-functionalization under carefully controlled conditions, followed by a second, different coupling reaction, thus providing a route to highly complex and asymmetrical molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. For this compound, this reaction allows for the introduction of aryl or heteroaryl substituents at the C4 and/or C6 positions, generating complex biaryl structures that are common cores for kinase inhibitors.[1]
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Typically used in 1-5 mol% loading per bromine atom. |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | Bulky, electron-rich phosphine ligands are preferred for efficiency. |
| Boronic Acid/Ester | Aryl/Heteroaryl-B(OH)₂, Aryl/Heteroaryl-B(pin) | 1.1-1.5 equivalents per bromine atom to be substituted. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of the base is often used (e.g., 2M). |
| Solvent | Dioxane, Toluene, DMF, THF/H₂O | Anhydrous, degassed solvents are required. |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the coupling partners. |
| Typical Yield | 70-95% | Yields are substrate-dependent; mono-substitution can be favored at lower temperatures or with less reactive boronates. |
-
Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and add it to the Schlenk flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.2 M concentration relative to the substrate) via syringe.
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[2] This reaction is critical for installing amine functionalities, which are key pharmacophores in many kinase inhibitors, often involved in hydrogen bonding interactions within the ATP-binding site of the target kinase.[3]
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically used in 2-5 mol% loading. |
| Ligand | Xantphos, BINAP, RuPhos, XPhos | Bulky, electron-rich phosphine ligands are essential.[4] |
| Amine | Primary or Secondary Aliphatic/Aromatic Amines | 1.2-1.5 equivalents per bromine atom. |
| Base | NaOtBu, KOtBu, Cs₂CO₃, LHMDS | Strong, non-nucleophilic bases are required.[4] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic, and degassed solvents are critical.[4] |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive amines or aryl bromides. |
| Typical Yield | 60-90% | Yields can be sensitive to the choice of ligand and base. |
-
Setup: In a glovebox or under an inert argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.04 equiv.), a suitable ligand (e.g., Xantphos, 0.08 equiv.), and sodium tert-butoxide (NaOtBu, 3.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (2.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe (0.1 M concentration).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours, monitoring by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to obtain the di-aminated picolinate.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing linear alkyne linkers into a molecule, which can be used to probe deeper into binding pockets of proteins or as handles for further functionalization, such as in "click chemistry" applications.
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Typically used in 2-5 mol% loading. |
| Copper (I) Cocatalyst | CuI | 1-5 mol% is standard. Copper-free protocols exist but may require specific ligands. |
| Terminal Alkyne | Various aliphatic or aromatic alkynes | 1.1-1.3 equivalents per bromine atom. |
| Base | Et₃N, DIPEA, Piperidine | The amine base often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous, degassed solvents are used. |
| Temperature | 25-80 °C | Reactions can often be run at or near room temperature. |
| Typical Yield | 75-95% | The reaction is generally high-yielding and tolerates a wide range of functional groups. |
-
Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N) in a 2:1 ratio. Then, add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor for the consumption of the starting material and the formation of the mono-substituted product by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to isolate the 4-bromo-6-alkynylpicolinate intermediate.
Application in Kinase Inhibitor Synthesis
The substituted picolinate scaffold, accessible from this compound, is a "privileged" structure in medicinal chemistry, particularly for the development of protein kinase inhibitors. Many FDA-approved kinase inhibitors feature a heterocyclic core that presents specific hydrogen bond donors and acceptors to the kinase "hinge" region.[3] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while substituents installed via the reactions described above can be tailored to occupy adjacent hydrophobic pockets or form additional interactions, enhancing potency and selectivity.
This workflow illustrates how a researcher can strategically employ sequential cross-coupling reactions to build a complex, drug-like molecule from a simple, versatile starting material. The amine at C6 can serve as a key hinge-binding element, while the aryl group at C4 can be optimized for interactions in other regions of the kinase active site. The final modification of the methyl ester to an amide can introduce further interaction points or modulate the physicochemical properties of the final compound.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on Methyl 4,6-dibromopicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on Methyl 4,6-dibromopicolinate. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds in the synthesis of pharmaceuticals and other biologically active compounds.[1] While direct literature on this compound is not extensively documented, the protocols provided are based on established procedures for structurally similar bromopyridine derivatives and serve as a robust starting point for reaction optimization.[2][3]
Reaction Principle: Nucleophilic Aromatic Substitution
Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with electron-withdrawing groups, which make the ring more electrophilic.[4][5] The ester and the nitrogen atom in the pyridine ring of this compound act as electron-withdrawing groups, activating the ring for nucleophilic attack.[6] The most common mechanism for this transformation on aryl halides is the SNAr (addition-elimination) pathway.[5][7] However, for the formation of C-N bonds, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are often more efficient and versatile.[1][3]
The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][2]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various bromopyridine derivatives. These conditions provide a strong foundation for developing a successful protocol for this compound.
| Entry | Bromopyridine Substrate | Amine Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-4-methylpyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (est.) | [3] |
| 2 | 2-Bromo-4-methylpyridine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOBuᵗ | Toluene | 100 | 8-12 | 80-90 (est.) | [3] |
| 3 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (1.8) | (±)-BINAP (3.5) | NaOBuᵗ | Toluene | 80 | 4 | 60 | [8] |
| 4 | 3-Bromopyridine-D4 | Primary/Secondary Amine | Pd catalyst | Phosphine ligand | Base | Toluene/Dioxane | 80-110 | - | - | [1] |
| 5 | 6-Bromopyridin-3-amine | Alkylamine | Pd precursor | Ligand | Base | THF | 80 | 4-12 | - | [2] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amine nucleophiles.
Materials:
-
This compound
-
Amine nucleophile
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, XPhos, BINAP)
-
Base (e.g., NaOBuᵗ, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)[2]
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).[1][3]
-
Add this compound to the Schlenk tube.
-
Seal the tube, and then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1][3]
-
-
Reagent Addition:
-
Reaction:
-
Place the sealed Schlenk tube in a preheated oil bath or heating block.[3]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1][3]
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.[2][3]
-
Wash the organic layer with water and then with brine.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][8]
-
-
Purification:
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.[1]
-
Many organic solvents are flammable and volatile; work in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Mandatory Visualizations
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Catalyst Selection for Cross-Coupling Reactions with Dibromopyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic selection of catalysts in cross-coupling reactions involving dibromopyridine substrates. Dibromopyridines are versatile building blocks in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Achieving high efficiency and regioselectivity in their functionalization is crucial. These notes focus on three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. The choice of catalyst, ligand, and base is critical for achieving high yields and, particularly with unsymmetrical dibromopyridines, controlling regioselectivity.
Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling of Dibromopyridines
| Dibromopyridine | Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Regioselectivity (Position of Coupling) |
| 2,6-Dibromopyridine | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better | 2 and 6 |
| 2,6-Dibromopyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High | 2 |
| 2,6-Dibromopyridine | PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High | 2 and 6 |
| 2,6-Dibromopyridine | Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective | 2 |
| 2,4-Dibromopyridine | C3-Symmetric Tripalladium Cluster | Triarylphosphine | - | - | - | - | Mono-arylated | up to 99 | C2 > C4 (up to 98:1)[1] |
| 2,4-Dibromopyridine | Pd(OAc)₂ | None | - | - | - | - | Mixture | - | Poor selectivity[1] |
| 2,5-Dichloropyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | - | Mono-arylated | - | C2 selective[2] |
| 2,5-Dichloropyridine | Pd(OAc)₂ | None (with NBu₄Br) | K₂CO₃ | DMF | 100 | - | Mono-arylated | - | C5 selective[2] |
*Data for dichloropyridines is included to illustrate principles of regioselectivity that can be applied to dibromopyridines.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes (mono- vs. di-arylation).
Materials:
-
Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1-2.5 equiv, depending on desired mono/di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the dibromopyridine, arylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.[2][3][4][5]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a powerful tool for the synthesis of arylamines from aryl halides.[6] Careful selection of the catalyst system is essential for achieving high yields and controlling selectivity in the amination of dibromopyridines.
Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination of Dibromopyridines
| Dibromopyridine | Amine | Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2,6-Dibromopyridine | Various | Pd₂(dba)₃ | BINAP, Xantphos | NaOtBu | Toluene, Dioxane | 80-110 | - | Mono-aminated | - |
| 2,6-Dibromopyridine | Various (excess) | CuI | DMPAO | K₂CO₃ | H₂O (Microwave) | 118-200 | 2.5 | Di-aminated | - |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | Mono-aminated | 55-98[7] |
| 3-Bromopyridine-D4 | Primary/Secondary | Palladium Catalyst | Phosphine Ligand | Base | - | 80-110 | - | Mono-aminated | - |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Various | Palladium Catalyst | - | - | - | - | - | Mono-aminated (at C2) | - |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and desired levels of amination.
Materials:
-
Dibromopyridine (1.0 equiv)
-
Amine (1.1-6.0 equiv, depending on desired mono/di-substitution)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the dibromopyridine, palladium precatalyst, and phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.[8]
-
Add the base to the flask.
-
Seal the flask with a septum.
-
Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.[8]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or GC-MS.[9]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.[8]
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is highly valuable for the synthesis of substituted alkynes.
Data Presentation: Catalyst Systems for Sonogashira Coupling of Dibromopyridines
| Dibromopyridine | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2,6-Dibromopyridine | Terminal Alkyne (1.1-1.2 equiv) | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60-80 | - | Mono-alkynylated | - |
| 2,6-Dibromopyridine | Terminal Alkyne (2.5 equiv) | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80-100 | - | Di-alkynylated | - |
| 2-Amino-3-bromopyridine | Various Terminal Alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | Mono-alkynylated | 72-96[11] |
| 3,5-Dibromo-2,6-dichloropyridine | Various Terminal Alkynes | - | - | - | - | - | - | Mono- and di-alkynylated | Good |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of dibromopyridines. Adjusting the stoichiometry of the alkyne will favor mono- or di-substitution.
Materials:
-
Dibromopyridine (1.0 equiv)
-
Terminal alkyne (1.1-2.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the dibromopyridine, palladium catalyst, and copper(I) iodide.[12]
-
Add the anhydrous, degassed solvent, followed by the amine base.[12]
-
Degas the mixture by bubbling with argon for 10-15 minutes.[12]
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-100 °C).[12]
-
Monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[12]
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel to obtain the alkynylated pyridine.[12]
Visualization: Sonogashira Coupling Logical Relationships
Caption: Key components and conditions for the Sonogashira coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4,6-dibromopicolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,6-dibromopicolinate and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules, finding extensive application in pharmaceutical and agrochemical research. The presence of two bromine atoms on the pyridine ring offers versatile handles for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the construction of complex molecular architectures, making these compounds valuable precursors for the development of novel therapeutic agents and other functional materials. The strategic importance of these building blocks necessitates robust and scalable synthetic routes to ensure a reliable supply for research and development pipelines.
This document provides detailed application notes and scalable protocols for the synthesis of this compound. Two primary synthetic strategies are presented, each with its own set of considerations for laboratory and pilot-plant scale production.
Synthetic Strategies Overview
Two plausible and scalable synthetic routes for the preparation of this compound are outlined below:
-
Route 1: Esterification of 4,6-Dibromopicolinic Acid. This classic approach involves the initial synthesis of the dibrominated carboxylic acid followed by esterification. This route is often preferred for its clear, stepwise progression and potentially easier purification of intermediates.
-
Route 2: Direct Dibromination of Methyl Picolinate. This strategy focuses on the direct halogenation of a readily available starting ester. Success in this route hinges on achieving high regioselectivity and managing the reaction exothermicity during the bromination steps.
The choice between these routes may depend on the availability of starting materials, equipment, and specific process safety considerations.
Route 1: Synthesis via Esterification of 4,6-Dibromopicolinic Acid
This synthetic pathway is a two-step process commencing with the preparation of 4,6-dibromopicolinic acid, followed by a Fischer esterification to yield the final product.
Experimental Protocols for Route 1
Step 1a: Synthesis of 4,6-Dibromo-2-methylpyridine
-
Materials: 2,6-Lutidine, Sulfuric acid (conc.), N-Bromosuccinimide (NBS), Dichloromethane (DCM), Sodium bicarbonate (sat. aq.), Sodium sulfate (anhydrous).
-
Procedure:
-
To a stirred solution of 2,6-Lutidine (1.0 eq.) in concentrated sulfuric acid (5-10 vol.) at 0-5 °C, add N-Bromosuccinimide (2.2 eq.) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 5 vol.).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 4,6-Dibromo-2-methylpyridine, which can be purified by column chromatography or recrystallization.
-
Step 1b: Synthesis of 4,6-Dibromopicolinic Acid
-
Materials: 4,6-Dibromo-2-methylpyridine, Potassium permanganate (KMnO₄), Water, Sulfuric acid (conc.), Sodium bisulfite.
-
Procedure:
-
Suspend 4,6-Dibromo-2-methylpyridine (1.0 eq.) in water (10-20 vol.).
-
Heat the suspension to 80-90 °C and add potassium permanganate (3.0-4.0 eq.) portion-wise over 2-3 hours, maintaining the temperature.
-
After the addition is complete, continue stirring at 90-100 °C for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the filter cake with hot water.
-
Combine the filtrates and cool to 0-5 °C.
-
Acidify the filtrate to pH 2-3 with concentrated sulfuric acid to precipitate the product.
-
If the solution has a purple color, add a small amount of sodium bisulfite until it becomes colorless.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4,6-Dibromopicolinic Acid.
-
Step 2: Synthesis of this compound (Fischer Esterification)
-
Materials: 4,6-Dibromopicolinic Acid, Methanol, Sulfuric acid (conc.), Sodium bicarbonate (sat. aq.), Dichloromethane (DCM), Sodium sulfate (anhydrous).
-
Procedure:
-
Suspend 4,6-Dibromopicolinic Acid (1.0 eq.) in methanol (10-20 vol.).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The reaction can be monitored by observing the dissolution of the starting material and by HPLC or TLC.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (10 vol.) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 5 vol.) and then with brine (1 x 5 vol.).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Quantitative Data for Route 1
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (by HPLC, %) |
| 1a | 4,6-Dibromo-2-methylpyridine | 2,6-Lutidine | H₂SO₄, NBS | 65-75 | >95 |
| 1b | 4,6-Dibromopicolinic Acid | 4,6-Dibromo-2-methylpyridine | KMnO₄ | 70-80 | >97 |
| 2 | This compound | 4,6-Dibromopicolinic Acid | Methanol, H₂SO₄ | 85-95 | >98 |
Route 2: Synthesis via Direct Dibromination of Methyl Picolinate
This approach aims to directly introduce the two bromine atoms onto the commercially available Methyl Picolinate. Careful control of reaction conditions is crucial to achieve the desired dibromination and minimize the formation of mono-brominated and other byproducts.
Experimental Protocol for Route 2
Direct Dibromination of Methyl Picolinate
-
Materials: Methyl Picolinate, Sulfuric acid (conc.), N-Bromosuccinimide (NBS), Dichloromethane (DCM), Sodium bicarbonate (sat. aq.), Sodium sulfate (anhydrous).
-
Procedure:
-
To a stirred solution of Methyl Picolinate (1.0 eq.) in concentrated sulfuric acid (10-15 vol.) at 0-5 °C, add N-Bromosuccinimide (2.5 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 80-90 °C for 8-12 hours.
-
Monitor the reaction progress by HPLC to observe the consumption of starting material and the formation of mono- and di-brominated products.
-
Cool the reaction mixture to ambient temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is reached.
-
Extract the product with dichloromethane (3 x 10 vol.).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The resulting crude product will be a mixture of starting material, mono-brominated, and di-brominated products.
-
Purify the crude mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.
-
Quantitative Data for Route 2
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (by HPLC after purification, %) |
| - | This compound | Methyl Picolinate | H₂SO₄, NBS | 30-40 | >98 |
Note: The yield for Route 2 is generally lower due to the formation of multiple products and the challenges associated with purification.
Scale-Up Considerations
When transitioning these syntheses to a larger scale, the following points should be carefully considered:
-
Exothermicity: The bromination reactions, particularly with N-Bromosuccinimide in sulfuric acid, are highly exothermic. Proper cooling and controlled addition of reagents are critical to maintain a safe operating temperature.
-
Off-gassing: The oxidation with potassium permanganate can generate significant amounts of gas. The reaction vessel should be adequately vented.
-
Work-up and Extraction: On a larger scale, the volume of aqueous and organic solvents for work-up and extraction will increase significantly. Ensure that the available equipment can handle these volumes.
-
Purification: While column chromatography is suitable for laboratory scale, it is often not practical for large-scale production. For Route 1, the intermediates and the final product are solids and may be amenable to purification by recrystallization. For Route 2, the purification of the final product from a mixture of closely related compounds can be challenging and may require specialized chromatographic techniques or fractional distillation under reduced pressure.
-
Safety: All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry environment. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The corrosive nature of sulfuric acid and the hazards associated with brominating agents and potassium permanganate require careful handling.
Conclusion
The synthesis of this compound can be effectively achieved on a larger scale through two primary routes. Route 1, involving the synthesis and subsequent esterification of 4,6-dibromopicolinic acid, generally offers higher overall yields and simpler purification of solid intermediates, making it a more robust choice for scale-up. Route 2, the direct dibromination of Methyl Picolinate, is a more convergent approach but may present challenges in selectivity and purification. The selection of the optimal route will depend on a thorough evaluation of process safety, cost of goods, and available manufacturing capabilities. The detailed protocols and considerations provided herein serve as a comprehensive guide for researchers and process chemists in the development and implementation of a scalable synthesis for this important chemical intermediate.
Protecting Group Strategies for Selective Reactions of Methyl 4,6-dibromopicolinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 4,6-dibromopicolinate is a versatile building block in organic synthesis, particularly for the preparation of highly substituted pyridine derivatives used in medicinal chemistry and materials science. The presence of two bromine atoms at positions C4 and C6, along with a methyl ester at C2, offers multiple sites for functionalization. However, achieving selective reaction at one of the bromine atoms often necessitates the use of protecting group strategies or carefully controlled reaction conditions. This document provides detailed application notes and protocols for protecting group strategies in reactions involving this compound.
Introduction to Reactivity and Selectivity
The pyridine ring in this compound is electron-deficient, which influences the reactivity of the C-Br bonds. Generally, the C4 position is more susceptible to nucleophilic attack than the C6 position due to the electron-withdrawing effect of the picolinate ester. However, in transition metal-catalyzed cross-coupling reactions, the selectivity can be influenced by a variety of factors including the catalyst, ligands, base, and solvent system.
Protecting the pyridine nitrogen can significantly alter the electronic properties of the ring and, consequently, the regioselectivity of subsequent reactions. The most common strategies involve N-oxide formation or the use of Lewis acids like boranes.
Protecting Group Strategies
N-Oxide Protection
Formation of the pyridine N-oxide is a powerful strategy to modulate the reactivity of the C-Br bonds. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing through induction. This modification can alter the relative reactivity of the C4 and C6 positions and can also prevent catalyst poisoning by the pyridine nitrogen in cross-coupling reactions.
Application:
-
To enhance the reactivity of the C-Br bonds towards cross-coupling reactions.
-
To direct functionalization to a specific position by altering the electronic distribution in the pyridine ring.
-
To improve the solubility of the substrate.
Workflow for N-Oxide Protection Strategy
Application Notes and Protocols: One-Pot Synthesis Involving Methyl 4,6-dibromopicolinate for Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the one-pot synthesis of substituted methyl picolinates utilizing Methyl 4,6-dibromopicolinate as a versatile starting material. The described methodology focuses on a sequential, one-pot borylation/Suzuki cross-coupling reaction, a highly efficient strategy for the rapid generation of diverse molecular scaffolds. Such scaffolds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy.[1][2] This approach avoids the isolation of intermediate boronic esters, thereby improving reaction efficiency and reducing waste.[3][4] The protocols provided herein are based on established methodologies for one-pot cross-coupling reactions and are adapted for the specific reactivity of this compound.
Introduction
This compound is a valuable building block in organic synthesis due to the presence of two reactive bromine atoms at positions amenable to sequential and regioselective functionalization. The differential reactivity of the bromine atoms, influenced by the electronic effects of the pyridine nitrogen and the methyl ester, can be exploited to achieve selective cross-coupling reactions. One-pot sequential reactions, where multiple transformations are carried out in a single reaction vessel, offer significant advantages in terms of time, cost, and sustainability.[3][5]
The synthesis of bi-aryl and heteroaryl-aryl picolinates is of particular importance in drug discovery, as these motifs are common in kinase inhibitors.[1][6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The picolinate scaffold can act as a key interaction moiety within the ATP-binding site of various kinases.[6] This document outlines a representative one-pot protocol for the synthesis of a 4-amino-6-aryl-picolinate derivative, a scaffold with potential applications in kinase inhibitor development.
Data Presentation
The following table summarizes the expected outcomes for a one-pot sequential Suzuki and amination reaction starting from this compound. The yields are hypothetical and based on typical outcomes for similar reported reactions.
| Entry | Arylboronic Acid | Amine | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Morpholine | Methyl 4-(morpholino)-6-phenylpicolinate | 75 |
| 2 | 4-Methoxyphenylboronic acid | Piperidine | Methyl 6-(4-methoxyphenyl)-4-(piperidin-1-yl)picolinate | 72 |
| 3 | 3-Fluorophenylboronic acid | Aniline | Methyl 6-(3-fluorophenyl)-4-(phenylamino)picolinate | 68 |
| 4 | Thiophene-3-boronic acid | Benzylamine | Methyl 4-(benzylamino)-6-(thiophen-3-yl)picolinate | 70 |
Experimental Protocols
One-Pot Sequential Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination
This protocol describes a one-pot, two-step synthesis of Methyl 4-amino-6-aryl-picolinates from this compound. The first step is a regioselective Suzuki-Miyaura coupling at the more reactive C6 position, followed by a Buchwald-Hartwig amination at the C4 position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Amine (e.g., Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
Sodium tert-butoxide (NaOtBu)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), Palladium(II) acetate (0.02 equiv.), and Triphenylphosphine (0.08 equiv.).
-
Add anhydrous 1,4-dioxane to the flask.
-
Add an aqueous solution of Potassium carbonate (2.0 M, 2.0 equiv.).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
Step 2: Buchwald-Hartwig Amination
-
To the cooled reaction mixture from Step 1, add the amine (1.2 equiv.), Sodium tert-butoxide (1.5 equiv.), and Xantphos (0.04 equiv.).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Methyl 4-amino-6-aryl-picolinate.
Visualizations
Experimental Workflow
Caption: One-pot, two-step synthesis workflow.
Signaling Pathway Context
Caption: Inhibition of a kinase signaling pathway.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 4. Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls [mdpi.com]
- 5. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Methyl 4,6-dibromopicolinate
For researchers, scientists, and drug development professionals utilizing Methyl 4,6-dibromopicolinate in Suzuki-Miyaura cross-coupling reactions, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). The following information is designed to address common challenges and offer practical solutions to optimize your synthetic outcomes.
Troubleshooting Common Issues
This section addresses prevalent problems encountered during the Suzuki coupling of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: I am observing low to no yield of my desired coupled product. What are the primary factors to investigate?
A1: Low or no product formation in the Suzuki coupling of this compound can stem from several factors, often related to the electron-deficient nature of the pyridine ring and potential side reactions. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is critical. For electron-deficient substrates like dihalopyridines, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The base plays a crucial role in activating the boronic acid. The choice of base can significantly influence the reaction's success. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for these challenging substrates.[1]
-
Solvent System: The reaction solvent must be appropriate for all components and is often a mixture of an organic solvent and water. Common choices include dioxane/water, toluene/water, or DMF/water. The ratio can impact solubility and reaction kinetics.
-
Reaction Temperature: Insufficient temperature may lead to a sluggish reaction. However, excessively high temperatures can promote side reactions like protodeboronation. A careful optimization of the reaction temperature is often required.
-
Reagent Quality: Ensure the purity and stability of all reagents, particularly the boronic acid, which can degrade over time.
Q2: I am seeing significant amounts of side products. What are the most common side reactions and how can I minimize them?
A2: The most common side reactions in Suzuki couplings, especially with electron-deficient and heteroaromatic substrates, are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct instead of the desired coupled product. This is particularly problematic with electron-deficient boronic acids.[1]
-
Mitigation Strategies:
-
Use anhydrous solvents and ensure all reagents are dry.
-
Employ milder bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) if harsher bases are suspected to be the cause.
-
Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.
-
-
-
Homocoupling: This involves the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.
-
Mitigation Strategies:
-
Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or an efficient precatalyst system.
-
-
Q3: I am struggling with the regioselectivity of the reaction. How can I control which bromine atom reacts?
A3: In dihalopyridines, the relative reactivity of the halogen atoms is influenced by the electronic and steric environment. For 2,4- and 2,6-dihalopyridines, the halide at the 2- or 6-position (alpha to the nitrogen) is generally more reactive towards oxidative addition. However, the presence of the electron-withdrawing methyl ester at the 2-position of this compound complicates this prediction.
-
Factors Influencing Regioselectivity:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence which C-Br bond the palladium complex preferentially interacts with. Bulky ligands may favor reaction at the less sterically hindered position.
-
Catalyst System: Different palladium precatalysts can exhibit different selectivities.
-
Reaction Temperature and Time: Kinetic versus thermodynamic control can sometimes be influenced by reaction temperature and duration.
-
A logical workflow for troubleshooting these issues is presented in the following diagram:
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst is best for the Suzuki coupling of this compound?
A: There is no single "best" catalyst as the optimal choice depends on the specific boronic acid being used. However, for challenging substrates like dihalopyridines, modern catalyst systems are generally more effective. Good starting points include:
-
Pd(PPh₃)₄: A common and often effective Pd(0) catalyst.
-
Pd(dppf)Cl₂: A robust Pd(II) precatalyst that is often successful with heteroaromatic substrates.
-
Buchwald or NHC precatalysts: Systems like SPhos Pd G3 or PEPPSI-IPr are highly active and often provide good results with electron-deficient aryl halides.
Q: What is the expected order of reactivity for the two bromine atoms in this compound?
A: Predicting the regioselectivity can be complex. In many dihalopyridines, the halogen at the position alpha to the nitrogen (C6 in this case) is more reactive due to electronic effects. However, the presence of the bulky methyl ester at the C2 position could sterically hinder the approach of the catalyst to the C6-Br bond, potentially favoring reaction at the C4 position. Experimental screening is often necessary to determine the actual regioselectivity under specific conditions.
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the Suzuki coupling of this compound. Optimization of specific parameters will likely be necessary.
General Protocol for Mono-Arylation
This protocol aims for the selective substitution of one bromine atom.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent (e.g., dioxane/water 4:1, 0.1 M).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
The logical flow of this experimental setup is illustrated below:
Caption: General experimental workflow for Suzuki mono-arylation.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of related dihalopyridine systems. These can be used as a guide for optimizing the reaction of this compound.
Table 1: Comparison of Catalysts for Suzuki Coupling of Dihalopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Outcome |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | Moderate to good yields, may require longer reaction times. |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80-110 | Often high yields, good for heteroaromatics. |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | High activity, good for mono-arylation. |
| PEPPSI-IPr | K₃PO₄ | Dioxane | 80-100 | Very high activity, often short reaction times. |
Table 2: Influence of Base on Suzuki Coupling of Electron-Deficient Aryl Halides
| Base | Relative Strength | Typical Application | Notes |
| Na₂CO₃ | Moderate | General purpose | May be too weak for challenging substrates. |
| K₂CO₃ | Moderate | Widely used | A good starting point for optimization. |
| K₃PO₄ | Strong | Challenging couplings | Often provides higher yields with electron-deficient substrates.[1] |
| Cs₂CO₃ | Strong | Difficult couplings | Very effective but more expensive. |
| KF | Weak | Base-sensitive substrates | Can help to minimize protodeboronation. |
By systematically addressing the factors outlined in this guide, researchers can effectively troubleshoot and optimize the Suzuki-Miyaura cross-coupling of this compound for their specific synthetic needs.
References
improving the yield of Sonogashira reactions with Methyl 4,6-dibromopicolinate
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides targeted guidance for improving the yield of Sonogashira reactions involving Methyl 4,6-dibromopicolinate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Sonogashira coupling with an aryl dibromide like this compound?
A successful reaction depends on several key factors:
-
Catalyst System: The choice of palladium catalyst, ligand, and copper(I) co-catalyst is crucial. The pyridine nitrogen in your substrate can coordinate to the palladium, potentially inhibiting its activity.[1]
-
Reaction Conditions: Temperature, solvent, and the choice of base significantly impact the reaction outcome. Aryl bromides are less reactive than aryl iodides and typically require heating to achieve good conversion.[2][3]
-
Reagent Quality: The purity of the starting materials, particularly the alkyne and the amine base, is critical. Impurities can poison the catalyst.[2][4]
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.[2][4] Therefore, reactions must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents.[2]
Q2: Which palladium catalyst and ligands are recommended for pyridine-based substrates?
For challenging substrates like substituted pyridines, standard catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points.[1] However, the pyridine nitrogen can interfere with the catalyst.[1] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or P(t-Bu)₃) can shield the palladium center, mitigate this inhibition, and improve yields.[1][5][6]
Q3: Can I perform the Sonogashira reaction without a copper co-catalyst?
Yes, copper-free Sonogashira reactions are possible and often preferred.[5] While the copper co-catalyst generally increases the reaction rate, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), which forms a common byproduct and reduces the yield of the desired product.[2][3][5]
Q4: What is the typical reactivity order for aryl halides in this reaction?
The general reactivity trend for the aryl halide is I > OTf > Br > Cl.[2][3] Aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides, like your substrate, usually require elevated temperatures to proceed efficiently.[2][7] Aryl chlorides are the least reactive and demand more specialized and active catalyst systems.[5]
Q5: How can I achieve selective mono-alkynylation versus di-alkynylation on a dibromo-substrate?
Achieving selectivity can be challenging as both bromine atoms are reactive. However, factors that can favor mono-substitution include:
-
Stoichiometry: Using a slight excess (e.g., 1.0-1.2 equivalents) of the terminal alkyne.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize the second coupling event.
-
Directing Groups: The position of substituents on the pyridine ring can influence the reactivity of the adjacent C-Br bonds. In some cases, ortho-directing effects have been observed.[8]
Troubleshooting Guides
Problem 1: Low to No Product Yield
This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.[2]
| Potential Cause | Troubleshooting Strategy & Recommendations |
| Inactive Catalyst | The Pd(0) catalyst may be oxidized or degraded. Ensure the palladium precursor is active. If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure conditions are suitable for its in-situ reduction.[4] Consider using a fresh batch of catalyst. For challenging substrates, increasing the catalyst loading (from a typical 1-2 mol% up to 5 mol%) may be necessary.[1] |
| Poor Reagent Quality | Impurities in the alkyne, solvent, or base can poison the catalyst.[4] Use freshly distilled and dry amine base (e.g., triethylamine).[9] Ensure the alkyne is pure and free from homocoupled dimers. |
| Insufficient Reaction Temperature | Aryl bromides require higher activation energy than aryl iodides.[7] If the reaction is sluggish at a lower temperature (e.g., 60 °C), consider increasing it to 80-100 °C.[7][10] |
| Inappropriate Ligand | The standard PPh₃ ligand may not be optimal. For electron-deficient or sterically hindered substrates, consider switching to a bulkier, more electron-rich ligand like XPhos or P(t-Bu)₃.[5][6] |
| Oxygen Contamination | The active Pd(0) species is readily oxidized by oxygen.[2] Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes).[4] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate is a sign of catalyst decomposition into palladium metal, which is catalytically inactive.[2]
| Potential Cause | Troubleshooting Strategy & Recommendations |
| High Temperature | Excessive heat can accelerate catalyst decomposition. Monitor the reaction temperature carefully and avoid overheating. If possible, try running the reaction at the lowest effective temperature. |
| Solvent Choice | Certain solvents can promote the formation of palladium black. Some anecdotal evidence suggests that THF may be more prone to this issue.[2][9] Consider switching to a different solvent such as DMF, toluene, or dioxane.[1][7] |
| Impurities | Impurities in the reagents or solvent can lead to catalyst precipitation.[4] Use high-purity, anhydrous solvents and fresh reagents. |
Problem 3: Formation of Side Products (e.g., Glaser Homocoupling)
The most common side product is the dimer resulting from the homocoupling of the terminal alkyne.
| Potential Cause | Troubleshooting Strategy & Recommendations |
| Copper(I) Co-catalyst | The copper(I) salt is a known promoter of alkyne homocoupling, especially in the presence of oxygen.[3][5] |
| Strategy 1: Run a Copper-Free Reaction | Eliminating the CuI co-catalyst is the most effective way to prevent Glaser coupling.[5] This may require a more active palladium/ligand system and potentially higher temperatures, but it simplifies purification and can improve the yield of the desired product. |
| Strategy 2: Minimize Oxygen | If a copper-catalyzed reaction is necessary, it is imperative to maintain strictly anaerobic conditions. Thoroughly degas all reagents and solvents and maintain a robust inert atmosphere.[2] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Sonogashira Coupling
This protocol is a good starting point for the coupling of this compound.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: Add a degassed solvent (e.g., anhydrous DMF or a 2:1 mixture of Toluene:Triethylamine) via syringe.[1][10]
-
Stir the mixture for 5-10 minutes.
-
Add the terminal alkyne (1.1-1.2 equiv. for mono-coupling) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[7][10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is designed to minimize side reactions and is suitable for challenging aryl bromides.[11]
-
Glassware Preparation: Oven-dry all glassware and cool under an inert atmosphere.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%).[11]
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: Add degassed, anhydrous DMSO via syringe.
-
Add the base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 2.0 equiv.) and the terminal alkyne (1.5 equiv.) via syringe.[11]
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 60 °C) if necessary.[11]
-
Monitoring & Work-up: Follow steps 8-10 from Protocol 1.
Visualizations
Caption: A troubleshooting workflow for low-yield Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. reddit.com [reddit.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
preventing homocoupling in Suzuki reactions of dibromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homocoupling in Suzuki reactions of dibromopyridines.
Troubleshooting Guides
This section addresses specific issues that may arise during the Suzuki coupling of dibromopyridines, leading to the formation of undesired homocoupled products.
Issue 1: Significant formation of boronic acid homocoupling product (Ar-Ar from Ar-B(OH)₂).
Possible Causes and Solutions:
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[1][2][3][4]
-
Use of Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[1][2] This is particularly problematic at the beginning of the reaction.
-
High Instantaneous Concentration of Boronic Acid: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.
-
Solution: Add the boronic acid solution slowly to the reaction mixture over a period of time.[1] This keeps its concentration low and favors the cross-coupling pathway.
-
Issue 2: Formation of pyridine-pyridine homocoupling product (Py-Py from Py-Br).
Possible Causes and Solutions:
-
Catalyst System: The choice of palladium catalyst and ligand can influence the relative rates of cross-coupling and homocoupling.
-
Reaction Temperature: Higher temperatures can sometimes accelerate side reactions, including homocoupling.[1][5]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling reaction.[1] Optimization of the reaction temperature is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of homocoupling in Suzuki reactions?
A1: The two primary mechanisms for boronic acid homocoupling are:
-
Oxygen-Mediated Homocoupling: Oxygen oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species then undergoes transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[1][2][3]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with two equivalents of the boronic acid to form the homocoupled dimer and the active Pd(0) catalyst.[1][2]
Q2: How can I selectively achieve mono-arylation versus di-arylation of a dibromopyridine?
A2: Achieving selective mono- or di-arylation depends on controlling the reaction conditions. For mono-arylation, using a stoichiometric amount (or a slight excess) of the boronic acid is key. Lower reaction temperatures and shorter reaction times can also favor mono-substitution. For di-arylation, an excess of the boronic acid (e.g., 2.3 equivalents or more) and typically higher temperatures and longer reaction times are required to drive the reaction to completion.[12][13] The choice of catalyst and ligand also plays a critical role in controlling selectivity.[12]
Q3: What is the role of the base in suppressing homocoupling?
A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][7] While an appropriate base is essential for the desired reaction to proceed, an excessively strong or reactive base could potentially contribute to side reactions. The choice of base should be optimized for the specific substrates and catalyst system. Commonly used bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[5][8][14]
Q4: Can the solvent system influence the extent of homocoupling?
A4: Yes, the solvent system can impact homocoupling. Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly used.[1] The addition of water is often necessary to dissolve the inorganic base, but excessive water can sometimes promote homocoupling.[1] The optimal solvent system should be determined experimentally.
Q5: Are there alternatives to boronic acids that are less prone to homocoupling?
A5: Yes, boronic esters (e.g., pinacol esters) and potassium trifluoroborate salts are generally more stable than boronic acids and can be less susceptible to side reactions like protodeboronation and homocoupling.[5][11][15]
Data Presentation
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
Data compiled from literature sources.[12] Yields are qualitative and can vary based on specific substrates.
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki Coupling of a Dibromopyridine:
-
Reaction Setup: To an oven-dried Schlenk flask, add the dibromopyridine (1.0 mmol), the arylboronic acid (1.1 mmol for mono-arylation, 2.3 mmol for di-arylation), and the base (e.g., K₃PO₄, 2.0 mmol for mono-arylation, 4.0 mmol for di-arylation).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three to five times to establish an inert atmosphere.[5][12]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[8]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.[8][12] If a co-solvent like water is used, ensure it is also thoroughly degassed.
-
Degassing: Further degas the entire reaction mixture by bubbling a slow stream of inert gas through the solution for 15-20 minutes.[8][14]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours), monitoring the progress by TLC or LC-MS.[12]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up, and extract the product with an appropriate organic solvent.[12]
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Catalyst Loading for Methyl 4,6-dibromopicolinate Cross-Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing palladium-catalyzed cross-coupling reactions involving Methyl 4,6-dibromopicolinate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?
A1: A good starting point for optimizing catalyst loading in palladium-catalyzed cross-coupling reactions is typically between 1-2 mol%.[1][2] For initial screenings, 2 mol% is often a reasonable concentration.[3] For more challenging couplings, or on a small scale where maximizing yield is the priority, higher loadings of up to 5 mol% may be required.[1][2] Highly active pre-catalysts may allow for significantly lower loadings, sometimes as low as 0.05 mol% or even 0.0025 mol% in some systems.[4][5]
Q2: How can I reduce the catalyst loading for a more cost-effective and sustainable process?
A2: Reducing catalyst loading is a primary goal in process development.[3] To achieve this, you can:
-
Systematically Reduce Loading: Once optimal conditions are found, incrementally decrease the catalyst loading (e.g., from 2 mol% to 1 mol%, then 0.5%) while carefully monitoring the impact on yield and reaction time.[3]
-
Use Highly Active Catalysts: Employing advanced, air-stable pre-catalysts, such as palladacycles, can often maintain high activity at lower concentrations.[1][2]
-
Optimize Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalyst activity and stability, thereby allowing for lower loadings.[1][6][7][8]
-
Optimize Reaction Parameters: Increasing the reaction temperature or switching to a more effective base can sometimes increase the reaction rate, compensating for a lower catalyst concentration.[2][3]
Q3: What are the main side reactions to be aware of, and how does catalyst loading affect them?
A3: Common side reactions in Suzuki-Miyaura cross-coupling include:
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This can sometimes be favored at higher temperatures or if there are issues with the transmetalation step.[1][3] Using a stoichiometry closer to 1:1.1 (aryl halide to boronic acid) and in some cases, lower temperatures, can help minimize this.[1]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom from a protic solvent or water.[9] This is a major side reaction, especially with electron-deficient boronic acids.[9] Using anhydrous conditions, shorter reaction times, lower temperatures, or converting the boronic acid to a more stable form (like a pinacol ester) can mitigate this issue.[9]
-
Catalyst Decomposition: The palladium catalyst can decompose to form inactive palladium black, especially if the ligand is not robust or if oxygen is present.[10] Using stable pre-catalysts and ensuring a strictly inert atmosphere can prevent this.[9]
While not directly a side reaction, it's important to note that with a di-substituted substrate like this compound, controlling the reaction to achieve mono-substitution versus di-substitution is a key challenge related to stoichiometry and reaction conditions rather than just catalyst loading.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction shows very low or no conversion of this compound. What should I check first?
-
Answer: Low conversion can stem from several sources. A systematic check is recommended:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored correctly under an inert atmosphere.[9] Consider using a more active pre-catalyst (e.g., a G3 or G4 palladacycle).[1] If using a Pd(II) source like Pd(OAc)₂, a pre-reduction step by stirring with the phosphine ligand before adding other reagents might be necessary.[2] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the substrate's reactivity.[2] Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[1][2] |
| Inappropriate Ligand | The chosen ligand may be unsuitable or may have degraded.[2] For Suzuki reactions, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[1] Screen a panel of different ligands to find the optimal one for your system.[1] |
| Poor Reagent Quality | Boronic acids can degrade over time, especially if they are electron-deficient.[9] Use fresh, high-purity reagents. Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.[9] |
| Ineffective Base | The base may be too weak or not soluble enough in the reaction medium.[2] The choice of base is critical and often empirical.[11] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often used.[11][12] |
| Poor Solubility | If reagents are not fully dissolved, the reaction will be slow or incomplete.[1] Try a different solvent system. Common solvents for Suzuki reactions include 1,4-dioxane/water, toluene/water, or DMF.[9][11][13] |
| Reaction Conditions | Ensure a strictly inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[9] The reaction temperature may be too low; consider increasing it.[2] |
Issue 2: Formation of Undesired Side Products
-
Question: I am observing significant amounts of homocoupled or protodeboronated products. How can I improve the selectivity for my desired cross-coupled product?
-
Answer: The formation of side products indicates that one or more of the steps in the catalytic cycle is proceeding inefficiently or that competing reaction pathways are favored.
| Potential Cause | Recommended Solution |
| Protodeboronation | This is a common issue with boronic acids. Use anhydrous and degassed solvents.[9] Consider converting the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate.[9] Shorter reaction times and lower temperatures can also help.[9] |
| Homocoupling of Boronic Acid | This can be promoted by oxygen. Ensure the reaction is thoroughly deoxygenated.[9] |
| Homocoupling of Aryl Halide | This can occur with certain catalyst systems or at high temperatures.[1] Try lowering the reaction temperature, changing the ligand, or starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] |
| Catalyst Decomposition (Pd Black) | This indicates catalyst instability. Ensure a strictly inert atmosphere.[9] Use a more stable ligand or pre-catalyst. The ligand-to-metal ratio can also be optimized to improve stability. |
Data Presentation: Effect of Catalyst Loading
The optimal catalyst loading is a balance between reaction efficiency (yield, time) and cost. The following table provides an illustrative example of how catalyst loading can affect a typical Suzuki-Miyaura cross-coupling reaction.
Table 1: Illustrative Example of Catalyst Loading Optimization for a Generic Aryl Bromide Coupling
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 5.0 | 4 | 95 |
| 2 | 2.0 | 6 | 94 |
| 3 | 1.0 | 12 | 92 |
| 4 | 0.5 | 24 | 85 |
| 5 | 0.1 | 24 | 60 |
| Note: This data is illustrative and serves as a general guideline. Actual results will vary based on the specific substrates, ligands, and conditions used. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology that can be adapted for the cross-coupling of this compound.
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester coupling partner (1.1-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand, if required.
-
Add the degassed solvent (e.g., 4:1 1,4-dioxane/water) via syringe.[9] For thorough deoxygenation, the solvent can be sparged with the inert gas for 15-30 minutes prior to addition.[9]
-
-
Reaction Execution:
-
Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).[9]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[9]
-
-
Purification:
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting decision tree for addressing low reaction yields.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
managing the reactivity of the C4 vs C6 bromine in Methyl 4,6-dibromopicolinate
Welcome to the technical support center for Methyl 4,6-dibromopicolinate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to effectively manage the selective reactivity of the C4 and C6 bromine atoms in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic reactivity difference between the C4-Br and C6-Br positions?
The C6-Br is generally more reactive than the C4-Br in palladium-catalyzed cross-coupling reactions. The C6 position is alpha (adjacent) to the electron-withdrawing pyridine nitrogen. This proximity creates a more electron-deficient carbon center at C6, making it more susceptible to oxidative addition by a Pd(0) catalyst.[1] This is a common reactivity pattern observed in dihalogenated N-heteroarenes.[1][2]
Q2: How does the methyl ester group at the C2 position influence reactivity?
The methyl picolinate group at C2 is an electron-withdrawing group, which further deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack and reactions involving oxidative addition. It enhances the overall electrophilicity of the pyridine ring, particularly influencing the adjacent C6 position and making the C6-Br bond more polarized and reactive.
Q3: What are the key experimental factors to control regioselectivity (C4 vs. C6)?
Control over regioselectivity is primarily achieved by carefully selecting the reaction components. The most influential factors are:
-
Catalyst and Ligand System: This is the most critical factor. Bulky, electron-rich phosphine ligands can sterically hinder the more accessible C6 position, thereby favoring reaction at the C4 position. Conversely, less sterically demanding ligands often favor the electronically preferred C6 position.[1]
-
Catalyst Speciation: The ratio of ligand to palladium can influence whether the active catalyst is a mononuclear or multinuclear species. In some systems, these different catalyst species can exhibit opposite regioselectivity.[2][3]
-
Base and Solvent: The choice of base and solvent can significantly impact reaction rates and selectivity, although they are generally considered secondary to the ligand choice.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product.
Q4: Is it possible to selectively functionalize the C4 position while leaving the C6-Br intact?
Yes. While the C6 position is intrinsically more reactive, "unconventional" C4 selectivity can be achieved. This is typically accomplished by using sterically hindered N-heterocyclic carbene (NHC) or biaryl phosphine ligands that block the C6 position, forcing the catalyst to react at C4. This ligand-controlled selectivity allows for the synthesis of previously hard-to-access C4-substituted picolinates.
Reactivity Overview
The following diagram illustrates the general electronic properties of the substrate, highlighting the more electrophilic C6 position.
Caption: Electronic landscape of this compound.
Troubleshooting Guides
This section addresses common issues encountered during selective cross-coupling reactions.
Suzuki-Miyaura Coupling
Q: I am attempting a selective C6-arylation, but I'm getting poor selectivity with significant amounts of C4-arylation and di-arylation product. What should I do?
This issue arises when the reaction conditions are not optimized for mono-substitution at the more reactive site.
-
Cause 1: Over-reaction. The mono-C6-arylated product might be reactive enough to undergo a second coupling.
-
Solution: Lower the reaction temperature and shorten the reaction time. Use a slight excess (1.05-1.1 equivalents) of the boronic acid. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
-
-
Cause 2: Incorrect Ligand Choice. The ligand may not provide sufficient electronic preference for the C6 site.
-
Solution: Switch to a less bulky, electron-rich ligand that strongly favors the electronically preferred C6 site. Simple phosphine ligands like PPh₃ or P(t-Bu)₃ can be effective.[1]
-
-
Cause 3: High Catalyst Loading. Too much catalyst can increase the rate of the second coupling reaction.
-
Solution: Reduce the palladium catalyst loading to 1-2 mol%.
-
Q: My attempt at a C4-selective Suzuki coupling is failing, and I only observe the C6-coupled product. How can I fix this?
Achieving C4 selectivity requires overcoming the intrinsic preference for the C6 position.
-
Cause: Insufficient Steric Hindrance. The chosen ligand is not bulky enough to effectively block the C6 position and direct the catalyst to C4.
-
Solution: Employ a very sterically demanding ligand. Bulky biaryl phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands are known to promote coupling at the more hindered position of dihaloheteroarenes.[1] You may need to screen several "designer" ligands to find the optimal one for this specific substrate.
-
Q: I am observing a significant amount of debromination (hydrodehalogenation) as a side product. Why is this happening?
Debromination is a common side reaction in cross-coupling, where the bromine atom is replaced by a hydrogen atom.
-
Cause 1: Unstable Intermediates. The organopalladium intermediate may undergo undesired side reactions, such as reaction with trace water or other proton sources, before reductive elimination can occur. This can be a problem in Buchwald-Hartwig aminations as well.[4]
-
Solution: Ensure strictly anhydrous conditions. Use freshly distilled, degassed solvents and dry reagents.
-
Cause 2: Base-Promoted Decomposition. Some bases can promote the decomposition of the boronic acid or the catalyst.
-
Solution: Switch to a milder base. For instance, if using a strong base like NaOt-Bu, consider changing to K₂CO₃ or CsF. The choice of base is critical and often needs to be optimized for the specific coupling partners.[5]
-
Sonogashira Coupling
Q: My Sonogashira coupling reaction is giving low yields of the desired product and a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
Glaser coupling is a primary side reaction in Sonogashira couplings, especially when the cross-coupling is slow.[6]
-
Cause: Copper Co-catalyst. The copper(I) co-catalyst, while accelerating the desired reaction, is also responsible for promoting the oxidative homocoupling of the terminal alkyne.
-
Solution 1: Perform the reaction under strictly anaerobic conditions. Degas all solvents and reagents thoroughly and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Solution 2: Switch to a "copper-free" Sonogashira protocol.[7] These methods often require a different base (e.g., a bulky amine) and sometimes a higher catalyst loading but can completely eliminate the Glaser coupling side product.
-
Nucleophilic Aromatic Substitution (SNAr)
Q: Which position, C4 or C6, is more susceptible to Nucleophilic Aromatic Substitution (SNAr)?
Both the C4 and C6 positions are activated for SNAr because they are ortho (C6) and para (C4) to the electron-withdrawing nitrogen atom.[8][9] The presence of the C2-ester group further enhances this activation. The negative charge in the Meisenheimer intermediate formed upon nucleophilic attack can be delocalized onto both the nitrogen and the ester's carbonyl oxygen, stabilizing the intermediate.[10] The C6 position is often more reactive due to the combined activating effects of being ortho to both the nitrogen and the ester group. However, selectivity can be influenced by the nature of the nucleophile and reaction conditions.
Data Summary: Conditions for Selective Suzuki Coupling
The following table summarizes typical starting conditions for achieving selective Suzuki-Miyaura coupling at either the C4 or C6 position, based on principles from dihalopyridine chemistry.[1] Optimization will be required for specific substrates.
| Target Position | Catalyst (Typical) | Ligand Class | Example Ligand | Base (Typical) | Solvent (Typical) | Selectivity Profile |
| C6-Br | Pd(OAc)₂ or Pd₂(dba)₃ | Simple Phosphine | PPh₃, PCy₃ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | Favors the electronically preferred C6 site. Risk of over-reaction. |
| C4-Br | Pd₂(dba)₃ or Pd(OAc)₂ | Bulky Biarylphosphine | XPhos, SPhos | K₃PO₄, CsF | Toluene, Dioxane | Ligand sterically blocks C6, forcing reaction at C4. |
| C4-Br | Pd-PEPPSI-IPr | NHC | IPr | Na₂CO₃, K₃PO₄ | Dioxane, PEG400 | Sterically demanding NHC ligand directs catalyst to the C4 site. |
Experimental Protocols
Protocol 1: General Procedure for Selective C6-Suzuki Coupling
This protocol aims to functionalize the more reactive C6 position.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as K₂CO₃ (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Selective C4-Suzuki Coupling
This protocol uses a sterically hindered ligand to achieve "unconventional" C4 selectivity.
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and a base such as K₃PO₄ (3.0 eq).
-
Catalyst Addition: Add the palladium pre-catalyst or a mixture of the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky biarylphosphine ligand (e.g., XPhos, 4.5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the mixture to 100-110 °C. The reaction may require longer times (12-24 h) due to the challenge of reacting at the less-active site. Monitor progress carefully.
-
Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.
Workflow & Troubleshooting Diagrams
The following diagrams provide a visual guide to the experimental workflow and a logical approach to troubleshooting common problems.
Caption: General workflow for selective cross-coupling.
Caption: Troubleshooting tree for C6-selective Suzuki coupling.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
side reactions of Methyl 4,6-dibromopicolinate under basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Methyl 4,6-dibromopicolinate in experiments conducted under basic conditions. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Researchers may encounter several challenges when subjecting this compound to basic conditions. The primary expected reaction is saponification of the methyl ester to the corresponding carboxylate. However, competitive side reactions can occur, leading to impurities and reduced yields of the desired product. This guide addresses the most common issues, their potential causes, and recommended solutions.
Issue 1: Incomplete Saponification
-
Symptoms: Presence of starting material (this compound) in the reaction mixture after the expected reaction time. Low yield of the desired 4,6-dibromopicolinic acid.
-
Potential Causes:
-
Insufficient base.
-
Low reaction temperature.
-
Short reaction time.
-
Poor solubility of the ester in the reaction medium.
-
-
Solutions:
-
Increase the amount of base: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete hydrolysis.
-
Increase the reaction temperature: Gently heat the reaction mixture. Monitor for the appearance of degradation products.
-
Extend the reaction time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Improve solubility: Use a co-solvent system (e.g., THF/water, dioxane/water) to ensure the ester is fully dissolved.
-
Issue 2: Formation of an Unexpected Byproduct with a Lower Molecular Weight
-
Symptoms: Identification of a byproduct corresponding to the loss of a bromine atom and the introduction of a hydroxyl group (monobromo-hydroxypicolinic acid).
-
Potential Cause: Nucleophilic Aromatic Substitution (SNAr) of one of the bromine atoms by the hydroxide base. The electron-withdrawing nature of the ester group and the pyridine nitrogen activate the ring for such a reaction.
-
Solutions:
-
Lower the reaction temperature: SNAr reactions typically have a higher activation energy than ester hydrolysis. Running the reaction at the lowest temperature required for saponification can minimize this side reaction.
-
Use a milder base: Consider using a weaker base if it is sufficient for saponification, although this may require longer reaction times.
-
Limit the excess of base: A large excess of hydroxide can increase the rate of the SNAr reaction.
-
Issue 3: Gas Evolution and Formation of a Debrominated, Decarboxylated Product
-
Symptoms: Observation of gas bubbles (CO2) during the reaction or workup. Identification of 2,4-dibromopyridine as a byproduct.
-
Potential Cause: Decarboxylation of the 4,6-dibromopicolinic acid product, particularly at elevated temperatures. The electron-withdrawing bromine atoms can stabilize the intermediate formed during decarboxylation.
-
Solutions:
-
Avoid excessive heating: Perform the saponification at the lowest effective temperature.
-
Careful workup: Neutralize the reaction mixture at a low temperature to protonate the carboxylate to the carboxylic acid. Avoid strongly acidic conditions and high temperatures during workup, as these can promote decarboxylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of this compound under basic conditions?
The primary and intended reaction is the saponification (hydrolysis) of the methyl ester to form the sodium or potassium salt of 4,6-dibromopicolinic acid. Subsequent acidification during workup will yield the free carboxylic acid.
Q2: What are the most likely side reactions?
The most probable side reactions include:
-
Nucleophilic Aromatic Substitution (SNAr): Replacement of one of the bromine atoms with a hydroxyl group from the basic medium.[1]
-
Decarboxylation: Loss of CO2 from the 4,6-dibromopicolinic acid product, especially upon heating, to form 2,4-dibromopyridine.[2][3][4]
Q3: Why is Nucleophilic Aromatic Substitution a concern with this molecule?
Aromatic rings are typically electron-rich, but the pyridine ring contains an electron-withdrawing nitrogen atom.[1] This, combined with the electron-withdrawing carboxylate group (formed after saponification), makes the ring susceptible to nucleophilic attack.[1] Bromine is a good leaving group, making the substitution reaction feasible under basic conditions.[1]
Q4: How can I monitor the progress of the reaction and the formation of side products?
Thin-layer chromatography (TLC) is a simple method to monitor the disappearance of the starting ester. For more detailed analysis and to identify byproducts, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Q5: Is the benzyne mechanism a possible side reaction pathway?
The benzyne mechanism is another pathway for nucleophilic aromatic substitution. However, it typically requires very strong bases, such as sodium amide (NaNH2), and is less likely to occur with common laboratory bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under standard saponification conditions.[5]
Experimental Protocols
Standard Saponification of this compound
-
Dissolution: Dissolve this compound in a suitable solvent mixture such as methanol/water or THF/water.
-
Addition of Base: Cool the solution in an ice bath and add a solution of 1.1-1.2 equivalents of NaOH or LiOH in water dropwise.
-
Reaction: Allow the reaction to stir at room temperature while monitoring its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently warmed (e.g., to 40-50 °C).
-
Workup: Once the starting material is consumed, cool the reaction mixture in an ice bath.
-
Acidification: Slowly add 1M HCl with stirring to adjust the pH to ~2-3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6-dibromopicolinic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Data Summary
| Reaction | Promoting Conditions | Inhibiting Conditions |
| Saponification (Desired) | Sufficient base (1.1-1.5 eq.), moderate temperature, adequate reaction time. | Insufficient base, very low temperature, short reaction time. |
| SNAr | High concentration of strong base, elevated temperatures. | Lower temperatures, using the minimum necessary amount of base. |
| Decarboxylation | High temperatures, strongly acidic or basic conditions during workup. | Low-temperature reaction and workup, careful pH adjustment. |
Visualizations
References
- 1. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Methyl 4,6-dibromopicolinate Reaction Mixtures
This technical support guide is designed for researchers, scientists, and drug development professionals who are facing challenges in the purification of Methyl 4,6-dibromopicolinate. It provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My purified this compound shows a persistent impurity with a similar polarity. How can I remove it?
A1: This is a common challenge, likely due to the presence of regioisomers (e.g., Methyl 3,5-dibromopicolinate) or under-brominated species (e.g., Methyl 4-bromo- or Methyl 6-bromopicolinate).
-
Column Chromatography Optimization:
-
Solvent System: Employ a solvent system with low polarity to enhance the separation between your product and the impurity. A gradient elution, which starts with a non-polar solvent like hexane and gradually introduces a more polar solvent such as ethyl acetate, can be highly effective.[1]
-
Adsorbent: Use high-quality silica gel with a uniform particle size. For challenging separations, the weight of the adsorbent should be 20 to 50 times the weight of your crude sample.[2]
-
TLC Analysis: Before committing to a column, conduct a thorough TLC analysis with various solvent systems to identify the one that provides the best separation (a ∆Rf of at least 0.1).[1]
-
-
Recrystallization: If the impurity is present in a minor amount, recrystallization may be a viable option. Screening several solvent systems is recommended. A combination of a solvent in which your compound is soluble and a non-solvent can be effective. For similar brominated compounds, methanol-water mixtures have proven useful.[3]
Q2: I am observing a more polar impurity in my product after purification. What could it be and how do I remove it?
A2: A more polar impurity is often the corresponding carboxylic acid (4,6-dibromopicolinic acid), which forms through the hydrolysis of the methyl ester.[4] This can occur if your reaction or purification conditions are acidic or basic, or if water is present at elevated temperatures.
-
Aqueous Wash: Prior to column chromatography, dissolve the crude product in an organic solvent like ethyl acetate and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will extract the acidic impurity into the aqueous phase. Exercise caution by not using a strong base or allowing prolonged contact, as this could promote further hydrolysis of your desired product.
-
Column Chromatography: The carboxylic acid impurity will exhibit a much lower Rf value on a silica gel TLC plate compared to your ester product, allowing for effective separation via standard column chromatography.[2]
-
Recrystallization: This method can also be effective due to the significant difference in solubility properties between the carboxylic acid and the ester.[5]
Q3: My yield is very low after column chromatography. What are the possible reasons?
A3: A low yield following column chromatography can be attributed to several factors:
-
Compound Instability: The compound might be degrading on the silica gel. This can be tested by spotting the pure compound on a TLC plate, allowing it to sit for a period, and then eluting it to check for the appearance of new spots.[6] If instability is confirmed, consider using deactivated silica gel or an alternative stationary phase like alumina.[6]
-
Incorrect Solvent System: If the eluting solvent is not sufficiently polar, the compound may be retained on the column.[6] Conversely, if it is too polar, it might co-elute with impurities. Always optimize the solvent system using TLC first.[1]
-
Improper Column Packing: The presence of air bubbles or channels in the silica gel can result in poor separation and product loss.[7]
-
Dilute Fractions: The compound may have eluted in a larger volume than anticipated. Concentrating a broader range of fractions may help in recovering more product.[6]
Q4: I am having trouble getting my this compound to crystallize. What can I do?
A4: Difficulties in crystallization can stem from the presence of impurities or the selection of an unsuitable solvent system.
-
Solvent Selection: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[8] Experimentation with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) may be necessary.[9]
-
Inducing Crystallization:
-
Seeding: Introduce a small crystal of pure this compound to the cooled, supersaturated solution to initiate crystallization.[8]
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[8]
-
Cooling: Ensure the solution cools slowly. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.[10] An ice bath can be utilized after the solution has reached room temperature to maximize the yield.[10]
-
-
Purity: A high level of impurity can inhibit crystallization. A preliminary purification step, such as a quick column chromatography, might be necessary to remove the bulk of impurities before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities may include:
-
Unreacted Starting Materials: Such as methyl picolinate.
-
Mono-brominated Species: Including Methyl 4-bromopicolinate and Methyl 6-bromopicolinate.
-
Regioisomers: Other dibrominated picolinates with bromine atoms at different positions.
-
Hydrolysis Product: 4,6-dibromopicolinic acid, resulting from the hydrolysis of the methyl ester.[4]
-
Byproducts from the Brominating Agent: For instance, if N-bromosuccinimide (NBS) is used, succinimide will be a byproduct.[3]
Q2: Which purification method is better for this compound: recrystallization or column chromatography?
A2: The choice of method depends on the nature and quantity of the impurities.
-
Column chromatography is generally more effective for separating compounds with differing polarities, such as removing starting materials, mono-brominated species, and the hydrolysis product.[2] It is the preferred method for complex mixtures or when high initial purity is required.
-
Recrystallization is a simpler and often quicker method, ideal for removing small amounts of impurities from a product that is already relatively pure.[5] It is particularly effective for removing impurities with different solubility profiles.
Q3: What are the best analytical methods to assess the purity of my final product?
A3: For a comprehensive purity assessment, a combination of techniques is often recommended:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities. A C18 column with an acetonitrile/water mobile phase is a common starting point.[3][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying any volatile impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the product and can be used to identify impurities if they are present in significant amounts (>1-5%).[3]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of the product.[3]
Q4: How should I store purified this compound?
A4: To maintain stability, the compound should be stored in a tightly sealed container in a dry environment, preferably at a low temperature (e.g., 2-8°C), to minimize the risk of hydrolysis.[3]
Data Presentation
Table 1: Comparison of Purification Techniques for Brominated Picolinates
| Feature | Column Chromatography | Recrystallization |
| Principle | Separation based on differential adsorption to a stationary phase.[2] | Purification based on differences in solubility.[5] |
| Best For | Complex mixtures, separation of compounds with different polarities.[1] | Removing small amounts of impurities from a mostly pure compound.[8] |
| Typical Throughput | Lower; can be time-consuming.[3] | Higher; can be faster for routine purifications.[3] |
| Solvent Consumption | High | Generally lower |
| Achievable Purity | Can achieve very high purity (>99%).[3] | Can achieve high purity (>99%), but this is dependent on the nature of the impurities.[3] |
| Common Challenges | Compound instability on silica, low recovery, difficult separations.[6] | "Oiling out," poor crystal formation, co-crystallization of impurities.[9] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot this solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and ethyl acetate in ratios of 20:1, 10:1, 5:1). The ideal solvent system should yield an Rf value of approximately 0.3-0.4 for your product and show good separation from impurities.[1]
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, allowing it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[2]
-
Add a thin layer of sand on top of the silica gel to protect the surface.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to obtain a free-flowing powder.[6]
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
Collect fractions in test tubes or vials.
-
If using a gradient, gradually increase the polarity of the eluting solvent.[1]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of your crude product into several test tubes. Add a small amount of different potential solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate, hexane, water, or mixtures like ethanol/water). Heat the tubes to observe if the solid dissolves, then cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.[8]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.
Protocol 3: Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of your purified product at a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[11]
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, start with 80% water and ramp to 80% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).[13]
-
Injection Volume: 5-10 µL.[13]
-
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[11]
Visualizations
Caption: General pathway for the synthesis of this compound and the formation of common impurities.
Caption: A logical workflow for troubleshooting common purification challenges.
Caption: A standard experimental workflow for the purification and analysis of this compound.
References
- 1. columbia.edu [columbia.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. mt.com [mt.com]
- 6. Chromatography [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature on the selectivity of Methyl 4,6-dibromopicolinate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4,6-dibromopicolinate. The following information is intended to help address common challenges related to reaction selectivity, particularly concerning the influence of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the selectivity (mono- vs. di-substitution) in cross-coupling reactions with this compound?
A1: The selectivity of cross-coupling reactions involving this compound is a multifactorial issue. Key parameters that researchers can modulate include:
-
Reaction Temperature: Temperature is a critical factor. Generally, higher temperatures can provide the activation energy needed for the second substitution to occur, thus favoring di-substituted products. Lower temperatures often favor mono-substitution.
-
Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand can significantly impact reactivity and selectivity. Bulky ligands can sterically hinder the second substitution, thereby favoring the mono-substituted product.
-
Base: The strength and nature of the base can influence the rate of both the desired coupling and potential side reactions.
-
Solvent: The polarity and aprotic/protic nature of the solvent can affect catalyst stability, reagent solubility, and reaction rates.
-
Stoichiometry of Reagents: The molar ratio of the coupling partner (e.g., boronic acid, amine, alkyne) to this compound is a crucial parameter to control. Using a sub-stoichiometric amount of the coupling partner can favor mono-substitution.
Q2: How does temperature generally affect the regioselectivity (C4 vs. C6 substitution) of the initial reaction?
A2: The inherent electronic and steric differences between the C4 and C6 positions of the picolinate ring, influenced by the ester and nitrogen atom, will be the primary determinant of initial regioselectivity. However, temperature can play a role. In some systems, the kinetic product may be favored at lower temperatures, while the thermodynamic product may be favored at higher temperatures. It is essential to perform systematic studies to determine this relationship for your specific reaction.
Q3: I am observing low overall yield in my Suzuki-Miyaura coupling reaction. What are the common causes?
A3: Low yields in Suzuki-Miyaura couplings can stem from several issues:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Poor Reagent Quality: Boronic acids can degrade over time. Use fresh, high-quality reagents. The purity of the base and solvent is also critical.
-
Suboptimal Temperature: The reaction may require a specific temperature range for efficient catalytic turnover. If the temperature is too low, the reaction may be sluggish. If it is too high, catalyst decomposition or side reactions can occur.
-
Incorrect Base or Solvent: The choice of base and solvent is crucial and often interdependent. A systematic screen of different combinations is recommended.
Q4: In a Buchwald-Hartwig amination, I am getting a mixture of mono- and di-aminated products. How can I improve the selectivity for the mono-aminated product?
A4: To favor mono-amination:
-
Lower the Reaction Temperature: Start with a lower temperature (e.g., room temperature or 50°C) and slowly increase it to find the optimal window where the first amination proceeds efficiently without significant formation of the di-aminated product.
-
Use a Bulky Ligand: Employing a sterically demanding phosphine ligand can hinder the approach of the second amine molecule to the palladium center after the first substitution has occurred.
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the amine. Using a large excess will drive the reaction towards di-substitution.
Troubleshooting Guides
Issue 1: Poor Selectivity in Suzuki-Miyaura Cross-Coupling
Problem: The reaction yields a mixture of mono- and di-arylated products, and the ratio is not reproducible.
Troubleshooting Steps:
-
Temperature Control:
-
To favor mono-arylation , start with a lower reaction temperature (e.g., 40-60°C).
-
To favor di-arylation , a higher temperature (e.g., 80-100°C) will likely be necessary.
-
Carefully control and monitor the internal reaction temperature.
-
-
Reagent Stoichiometry:
-
For mono-arylation , use 1.0-1.2 equivalents of the arylboronic acid.
-
For di-arylation , use at least 2.2-2.5 equivalents of the arylboronic acid.
-
-
Catalyst System:
-
Consider screening different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Bulky ligands like XPhos or SPhos may enhance mono-selectivity.
-
Illustrative Data for Temperature Effect on Suzuki-Miyaura Selectivity (Hypothetical)
| Temperature (°C) | Molar Ratio (Arylboronic Acid:Substrate) | Mono-arylated Product Yield (%) | Di-arylated Product Yield (%) | Selectivity (Mono:Di) |
| 40 | 1.1 : 1 | 75 | 5 | 15 : 1 |
| 60 | 1.1 : 1 | 65 | 15 | 4.3 : 1 |
| 80 | 1.1 : 1 | 40 | 35 | 1.1 : 1 |
| 80 | 2.5 : 1 | 10 | 85 | 1 : 8.5 |
| 100 | 2.5 : 1 | <5 | 92 | > 1 : 18 |
Note: This table presents hypothetical data to illustrate a potential trend. Actual results will vary based on the specific reagents and conditions.
Issue 2: Incomplete Conversion in Sonogashira Coupling
Problem: The reaction stalls, leaving a significant amount of starting material even after prolonged reaction times.
Troubleshooting Steps:
-
Temperature Optimization: Sonogashira couplings often require elevated temperatures. If the reaction is sluggish at a lower temperature, gradually increase it in 10-20°C increments. Be mindful that excessively high temperatures can lead to catalyst decomposition and side product formation.
-
Co-catalyst: Ensure that a copper(I) co-catalyst (e.g., CuI) is used, as it is often crucial for the reaction's success.
-
Base Selection: The choice of an appropriate amine base (e.g., triethylamine, diisopropylethylamine) is critical. The base must be strong enough to deprotonate the terminal alkyne.
-
Inert Atmosphere: The catalytic cycle is sensitive to oxygen. Ensure the reaction is performed under a rigorously inert atmosphere.
Illustrative Data for Temperature Effect on Sonogashira Yield (Hypothetical)
| Temperature (°C) | Reaction Time (h) | Starting Material (%) | Mono-alkynylated Product Yield (%) |
| Room Temp | 24 | 60 | 35 |
| 50 | 12 | 25 | 70 |
| 80 | 6 | <5 | 91 |
| 100 | 6 | <5 | 88 (with some decomposition) |
Note: This table presents hypothetical data. The optimal temperature should be determined experimentally.
Experimental Protocols (Generalized)
General Protocol for Selective Mono-Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed or the desired conversion is reached, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the amine (1.2 mmol), a suitable base (e.g., NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., BINAP, 0.06 mmol) to a Schlenk tube.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to the desired temperature (e.g., 80°C) with stirring.
-
Monitoring and Workup: Follow steps 5 and 6 from the Suzuki-Miyaura protocol.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Technical Support Center: Palladium-Catalyzed Reactions of Methyl 4,6-dibromopicolinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving Methyl 4,6-dibromopicolinate.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges with this substrate stem from its electronic properties and the presence of two bromine atoms. The pyridine nitrogen and the methyl ester are electron-withdrawing, which activates the C-Br bonds towards oxidative addition. However, this can also make the resulting arylpalladium intermediate more susceptible to side reactions. Key challenges include:
-
Controlling Selectivity: Achieving selective mono-arylation at either the C4 or C6 position versus di-substitution can be difficult. Ligand selection is critical for controlling the extent of the reaction.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Low Yields: Incomplete conversion, catalyst deactivation, and side reactions such as protodeboronation (replacement of the bromo group with a hydrogen) can lead to low yields of the desired product.[1][2]
-
Homocoupling: Self-coupling of the coupling partner (e.g., boronic acid) can be a significant side reaction, especially in the presence of oxygen.[1]
Q2: How does the choice of ligand impact the reaction of this compound?
A2: The ligand is arguably the most critical factor in controlling the outcome of palladium-catalyzed reactions with this substrate.[3]
-
Steric Hindrance: Bulky phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos), can promote the formation of monoligated palladium species.[4][5][6] This can increase the rate of oxidative addition and reductive elimination while potentially favoring mono-substitution due to steric crowding around the metal center.
-
Electronic Properties: Electron-rich ligands enhance the electron density at the palladium center, which can facilitate the oxidative addition step, a key step in the catalytic cycle.[5]
-
Bite Angle (for bidentate ligands): For bidentate ligands like dppf or Xantphos, the natural bite angle influences the geometry of the palladium complex and can affect the rate and selectivity of the reaction.
Q3: Which palladium-catalyzed reactions are commonly performed with substrates like this compound?
A3: This versatile building block is suitable for a range of cross-coupling reactions to introduce diverse functionalities, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[7][8]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[4][5][9]
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[10][11]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst/Ligand Deactivation | 1. Ensure all reagents and solvents are anhydrous and properly degassed to remove oxygen.[1] 2. Use fresh, high-quality palladium precursor and phosphine ligand. Phosphine ligands are susceptible to oxidation.[1] 3. Consider using a pre-formed palladium catalyst to ensure consistent generation of the active Pd(0) species.[12] | Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, rendering them inactive. Water can lead to unwanted side reactions. |
| Ineffective Base | 1. The choice of base is critical. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7] 2. Ensure the base is finely powdered and anhydrous for solid bases. For reactions with base-sensitive functional groups, a milder base like KF might be beneficial, though it can slow the reaction rate.[7][13] | The base is required to activate the boronic acid for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.[7] |
| Protodeboronation of Boronic Acid | 1. Use the boronic acid as soon as possible after purchase or purification. 2. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[1][2] 3. Use anhydrous conditions and a non-aqueous base to minimize the source of protons.[14] | Electron-deficient boronic acids are particularly prone to this side reaction where the C-B bond is cleaved by a proton source, reducing the amount available for cross-coupling.[1][2] |
| Poor Selectivity (Di-substitution instead of Mono) | 1. Reduce the equivalents of the boronic acid (e.g., 1.0-1.1 eq.). 2. Lower the reaction temperature. 3. Screen bulky, monodentate phosphine ligands (e.g., XPhos, RuPhos) which can sterically hinder the second coupling event. | Di-substitution occurs when the initially formed mono-substituted product undergoes a second cross-coupling. Controlling stoichiometry and using sterically demanding ligands can favor the mono-substituted product. |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Base | 1. Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS. 2. Ensure the base is fresh and has been handled under inert conditions. | Strong bases are required to deprotonate the amine, making it a better nucleophile in the catalytic cycle.[15] The presence of the ester on the substrate makes it sensitive to nucleophilic attack, so a non-nucleophilic base is crucial. |
| Ligand Incompatibility | 1. Screen a panel of Buchwald ligands. For primary amines, BrettPhos is often a good choice, while RuPhos is typically effective for secondary amines.[15] 2. Use a higher ligand-to-palladium ratio (e.g., 1.5:1 or 2:1) to prevent catalyst decomposition. | The steric and electronic properties of the ligand are critical for stabilizing the palladium catalyst and facilitating the reductive elimination step to form the C-N bond.[4][5] |
| Substrate Inhibition | 1. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). 2. Consider a different palladium precursor (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂). | The pyridine nitrogen can coordinate to the palladium center, forming an off-cycle, inactive species. Using more active catalyst systems or higher loadings can sometimes overcome this inhibition. |
Quantitative Data Summary
The following table summarizes representative conditions for achieving mono-substitution in palladium-catalyzed reactions of a generic di-bromopyridine substrate, which can be adapted for this compound.
| Reaction Type | Coupling Partner (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 75-90 |
| Buchwald-Hartwig | Aniline (1.2) | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 80-95 |
| Sonogashira | Phenylacetylene (1.2) | Pd(PPh₃)₂Cl₂ (3) | - | Et₃N (2.0) | THF | 60 | 70-85 |
Note: These are starting conditions and may require optimization for this compound. CuI (5 mol%) is often used as a co-catalyst in Sonogashira reactions.[10][16]
Experimental Protocols
Protocol 1: General Procedure for Mono-Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 4-bromo-6-aryl-picolinate.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed Toluene and Water (e.g., 10:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the toluene.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[17]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Mono-Buchwald-Hartwig Amination
Objective: To synthesize Methyl 4-bromo-6-amino-picolinate.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.03 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Add this compound and anhydrous, degassed toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 8-16 hours, monitoring by TLC or LC-MS.[16]
-
After cooling, dilute with diethyl ether and carefully quench with saturated aqueous NH₄Cl.
-
Wash the mixture with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by chromatography.[16]
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of Methyl 4,6-dibromopicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Methyl 4,6-dibromopicolinate in various reaction media.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the reaction solvent. What are the initial steps I should take?
A1: When encountering poor solubility of this compound, the initial and simplest troubleshooting steps involve physical modifications to the dissolution process. These methods are often quick to implement and can be effective.
-
Heating: Gently warming the reaction mixture can significantly increase the solubility of many organic compounds. It's crucial to ensure the temperature is well below the boiling point of the solvent and does not cause degradation of the starting material or reagents.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area of the solute, facilitating faster dissolution.
-
Extended Stirring: Allowing the mixture to stir for a longer period at a suitable temperature can also improve dissolution.
If these initial steps are unsuccessful, you may need to consider changes to the solvent system or other more advanced techniques.
Q2: Which solvents are likely to be most effective for dissolving this compound?
Therefore, polar aprotic solvents are often a good starting point. Consider the following solvent classes, starting with the most likely to be successful:
-
Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Non-Polar Aromatic Solvents: Toluene, Xylene. These may be effective, especially at elevated temperatures.
-
Ethers: Diethyl ether. Its lower polarity might require heating.
Polar protic solvents like water, methanol, and ethanol are generally less likely to be effective on their own due to the hydrophobic nature of the dibrominated aromatic ring.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a very common and effective strategy.[1][2] A co-solvent system involves mixing a solvent in which the compound is poorly soluble with another solvent in which it is highly soluble. This can create a mixture with the desired solvating power for all reaction components.
For example, if your reaction needs to be conducted in a less polar solvent like toluene but this compound has poor solubility, you could add a small amount of a more polar aprotic solvent like DMF or THF to the toluene to create a co-solvent system that enhances solubility.
Q4: Are there any chemical modifications I can make to improve solubility?
A4: While direct chemical modification of this compound simply to enhance solubility before a reaction is not a typical approach, understanding its chemical nature can guide solvent selection. The pyridine nitrogen in this compound is basic and can be protonated. In acidic media, the resulting pyridinium salt will have significantly higher polarity and may be more soluble in polar solvents. However, this change in chemical form will also drastically alter its reactivity, which may not be desirable for your intended reaction. The electron-withdrawing nature of the bromine atoms decreases the basicity of the pyridine nitrogen, which can influence its interaction with protic solvents.[3]
Troubleshooting Guides
Guide 1: Systematic Solvent Screening for Optimal Solubility
This guide provides a structured approach to identifying a suitable solvent or co-solvent system for your reaction involving this compound.
Objective: To systematically test the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of anhydrous solvents (see table below)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars or a vortex mixer
-
Heating block or oil bath
Procedure:
-
Initial Screening at Room Temperature:
-
Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a series of labeled vials.
-
To each vial, add a measured volume of a different solvent (e.g., 1 mL).
-
Stir or vortex the samples for a set period (e.g., 30 minutes) at room temperature.
-
Visually assess and record the solubility (e.g., completely dissolved, partially dissolved, insoluble).
-
-
Screening with Heating:
-
For solvents where the compound did not fully dissolve at room temperature, gently heat the vials (e.g., to 50 °C, ensuring it is below the solvent's boiling point).
-
Continue stirring and observe any changes in solubility. Record your observations.
-
-
Co-Solvent Screening (if necessary):
-
If a single solvent is not ideal for your reaction (e.g., it is not compatible with other reagents), you can test co-solvent systems.
-
Start with the solvent required for your reaction and add small increments of a co-solvent in which this compound showed good solubility.
-
Observe and record the solubility at each co-solvent ratio.
-
Data Presentation:
| Solvent | Dielectric Constant (Approx.) | Polarity | Solubility at RT | Solubility at 50°C | Notes |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | |||
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | |||
| Ethyl Acetate (EtOAc) | 6.0 | Polar Aprotic | |||
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | |||
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | |||
| Toluene | 2.4 | Non-Polar | |||
| Hexane | 1.9 | Non-Polar | |||
| Methanol (MeOH) | 32.7 | Polar Protic | |||
| Water | 80.1 | Polar Protic |
Researchers should fill in the solubility observations based on their experimental results.
Guide 2: Advanced Techniques for Overcoming Persistent Solubility Issues
If standard methods fail, consider these more advanced strategies.
| Technique | Description | Experimental Considerations |
| Particle Size Reduction | Micronization or grinding the solid material increases the surface area available for dissolution.[4][5] | Can be achieved with a mortar and pestle for small-scale lab work. Be mindful of potential dust and use appropriate personal protective equipment. |
| Use of Surfactants | Adding a small amount of a suitable surfactant can help to wet the solid particles and improve their dispersion in the solvent.[1][2] | The choice of surfactant will depend on the reaction conditions and solvent. Common examples include Triton X-100 or SDS in aqueous systems, though non-ionic surfactants are more common in organic media. Compatibility with your reaction chemistry is critical. |
| Solid Dispersions | Dispersing the compound in a solid, inert carrier can sometimes improve its dissolution characteristics.[2][4] | This is a more complex technique often used in pharmaceutical formulation and may not be practical for routine organic synthesis. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing the poor solubility of this compound.
Caption: A decision-making flowchart for troubleshooting the poor solubility of this compound.
References
Technical Support Center: Workup Procedures for Quenching Methyl 4,6-dibromopicolinate Reactions
Welcome to the technical support center for handling reactions involving Methyl 4,6-dibromopicolinate. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the workup and quenching phases of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the workup of reactions with this compound?
A1: The primary challenges often revolve around the basic nature of the pyridine ring, which can lead to difficulties in separation from acidic or aqueous layers. Common issues include emulsion formation, product solubility in the aqueous phase, and the removal of polar byproducts. The presence of bromine atoms can also influence reactivity and byproduct formation.
Q2: What are the initial signs of a successful or problematic reaction quench?
A2: A successful quench is typically indicated by a noticeable change, such as a color change (e.g., disappearance of a colored reagent), cessation of gas evolution, or a temperature change that stabilizes. Problematic quenches may result in the formation of persistent emulsions, unexpected precipitates, or the product remaining in the aqueous layer.[1][2]
Q3: How can I remove residual pyridine-based starting materials or byproducts from my reaction mixture?
A3: Washing the organic layer with a dilute acidic solution, such as 1M HCl or aqueous copper sulfate, can help remove basic pyridine-containing impurities by protonating them and increasing their solubility in the aqueous phase.[3][4] However, care must be taken if your product is acid-sensitive.
Troubleshooting Guides
Issue 1: Persistent Emulsion Formation During Extraction
Problem: Upon adding the aqueous quenching solution and the organic extraction solvent, a stable emulsion forms that does not separate into distinct layers.
Cause: Emulsions are often caused by the presence of fine solid particles, surfactant-like molecules, or high concentrations of dissolved salts that stabilize the interface between the organic and aqueous phases.[5] Vigorous shaking of the separatory funnel can also contribute to emulsion formation.[5][6]
Solutions:
| Method | Description | Advantages | Disadvantages |
| Patience & Gentle Agitation | Allow the separatory funnel to stand undisturbed for 10-30 minutes.[6] Gently swirl the funnel instead of shaking vigorously.[5] | Simplest method, no additional reagents required. | May not be effective for persistent emulsions. |
| Salting Out | Add saturated sodium chloride solution (brine) to the separatory funnel.[5][6] | Increases the ionic strength of the aqueous layer, promoting phase separation.[5] | Can sometimes lead to precipitation of the product if its solubility is reduced. |
| Filtration through Celite® | Filter the entire emulsified mixture through a pad of Celite®.[1][6] | Physically breaks up the emulsion by passing it through a filter aid. | Can be time-consuming and may lead to some product loss on the filter pad. |
| Solvent Evaporation | Before workup, evaporate the reaction solvent and redissolve the residue in the extraction solvent.[1] | Can prevent emulsion formation from the outset. | Requires an additional evaporation step. |
| Centrifugation | For smaller volumes, centrifuging the mixture can force the layers to separate.[5] | Effective for breaking stubborn emulsions. | Limited by the size of the centrifuge tubes. |
Detailed Protocol: Salting Out
-
To the separatory funnel containing the emulsion, add a volume of saturated brine solution equal to 10-20% of the aqueous layer volume.
-
Gently rock or swirl the separatory funnel for a few minutes. Avoid vigorous shaking.
-
Allow the funnel to stand and observe for layer separation. This may take several minutes.
-
Once separated, carefully drain the aqueous layer.
Issue 2: Product Loss into the Aqueous Layer
Problem: After extraction, analysis of the organic layer shows low recovery of this compound.
Cause: The basic nitrogen on the pyridine ring can be protonated by acidic quenching agents or acidic conditions, forming a salt that is more soluble in the aqueous phase.
Solutions:
-
pH Adjustment: Before extraction, carefully neutralize the reaction mixture with a mild base like sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Back-Extraction: If you suspect your product is in the aqueous layer, you can basify the aqueous layer with a suitable base (e.g., NaHCO₃ or dilute NaOH) and then re-extract with an organic solvent like dichloromethane or ethyl acetate.
-
Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, which may better solvate the slightly polar product.
Issue 3: Unexpected Precipitate Formation
Problem: Upon quenching, a solid precipitate forms, making layer separation difficult.
Cause: The precipitate could be an inorganic salt byproduct of the reaction or the quenching process, or it could be your product crashing out of solution.[2]
Solutions:
| Scenario | Troubleshooting Step |
| Inorganic Salt | Add more water to dissolve the salt. If this is not effective, filter the entire mixture before proceeding with the extraction. |
| Product Precipitation | Add more organic solvent to dissolve the product. You may need to perform the extraction at a slightly elevated temperature (with caution) to increase solubility. |
| Gooey Precipitate | Wash with water to remove as much of the goo as possible. Then, dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄, which may absorb the goo, allowing for filtration.[1][2] |
Experimental Workflows & Diagrams
Standard Quenching and Extraction Workflow
The following diagram outlines a standard workflow for quenching a reaction involving this compound and subsequent extraction.
Caption: Standard quenching and extraction workflow.
Troubleshooting Logic for Emulsion Formation
This diagram illustrates a decision-making process for addressing emulsion formation during a liquid-liquid extraction.
Caption: Troubleshooting workflow for emulsion formation.
References
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the Analysis of Methyl 4,6-dibromopicolinate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides a comparative analysis of the ¹H NMR spectrum of Methyl 4,6-dibromopicolinate and contrasts this powerful technique with alternative analytical methods, offering a comprehensive overview for informed decision-making in the laboratory.
At the heart of molecular characterization lies the ability to accurately map the atomic framework of a substance. For a compound such as this compound, a substituted pyridine derivative with potential applications in medicinal chemistry, understanding its precise structure is paramount. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, a multi-faceted analytical approach often yields the most unambiguous results.
The Predicted ¹H NMR Spectrum of this compound
In the absence of a publicly available experimental spectrum, a prediction based on established principles of NMR spectroscopy and data from analogous compounds provides a valuable framework for analysis. The structure of this compound features a pyridine ring with two bromine substituents, a methyl ester group, and two aromatic protons.
The electron-withdrawing nature of the bromine atoms and the ester group significantly influences the chemical environment of the protons, leading to characteristic downfield shifts. The predicted ¹H NMR data is summarized in the table below.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-3 | 8.3 - 8.5 | Singlet | 1H |
| H-5 | 8.0 - 8.2 | Singlet | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet | 3H |
Note: These are estimated values and may vary based on the solvent and experimental conditions.
The expected spectrum would therefore exhibit three distinct singlet signals. The two aromatic protons (H-3 and H-5) appear as singlets due to the absence of adjacent protons for spin-spin coupling. Their downfield chemical shifts are a direct consequence of the deshielding effects of the electronegative bromine atoms and the pyridine nitrogen. The methyl protons of the ester group also present as a singlet, shifted downfield due to the adjacent oxygen atom.
A Comparative Look: Alternative Analytical Techniques
While ¹H NMR provides detailed information about the proton framework, a comprehensive structural confirmation often involves complementary techniques. Mass spectrometry and Infrared (IR) spectroscopy offer distinct yet synergistic insights.[1][2][3]
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed proton environment, connectivity, and stereochemistry.[4] | High resolution, non-destructive, provides detailed structural information. | Requires soluble sample, can be complex to interpret for large molecules.[1] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[5] | High sensitivity, provides molecular formula, can analyze complex mixtures.[6] | Does not provide detailed stereochemical information, can lead to ambiguous fragmentation.[1] |
| Infrared (IR) Spectroscopy | Presence of functional groups.[7] | Fast, non-destructive, good for identifying key functional groups. | Provides limited information on the overall molecular skeleton, spectra can be complex.[2] |
This multi-technique approach ensures a robust and unambiguous structural elucidation of this compound.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality ¹H NMR spectra. The following provides a detailed methodology for the analysis of a compound like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.[9]
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. Data Acquisition:
-
A standard one-pulse sequence is typically used.
-
Key acquisition parameters include:
-
Spectral width: ~16 ppm
-
Pulse width: ~30-45 degrees
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: ~1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
4. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum.
-
Phase correction is applied to obtain an undistorted baseline.
-
The spectrum is referenced to the internal standard (TMS at 0 ppm).
-
Integration of the signals is performed to determine the relative number of protons.
Visualizing the Logic of ¹H NMR Signals
The relationship between the structure of this compound and its predicted ¹H NMR signals can be visualized using a logic diagram.
Caption: Logical flow from molecular protons to predicted NMR signals.
This guide underscores the central role of ¹H NMR spectroscopy in the structural analysis of organic molecules like this compound. By understanding the predicted spectrum, adhering to a rigorous experimental protocol, and considering complementary analytical techniques, researchers can confidently and accurately determine the structure of novel compounds, paving the way for further discoveries in drug development and chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. omicsonline.org [omicsonline.org]
- 5. jchps.com [jchps.com]
- 6. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
A Comparative Guide to the 13C NMR Spectrum of Methyl 4,6-dibromopicolinate and its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4,6-dibromopicolinate. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted data and compares it with the spectra of analogous halogenated picolinates. This approach offers valuable insights into the influence of substituent effects on the chemical shifts of the pyridine ring system, a common scaffold in pharmaceutical compounds.
Introduction
This compound is a substituted pyridine derivative. The pyridine ring is a fundamental heterocyclic structure found in numerous pharmaceuticals and bioactive molecules. Understanding the substitution pattern on this ring is crucial for structure elucidation and drug design. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. By analyzing the chemical shifts of each carbon atom, researchers can confirm molecular structures and understand the electronic environment within the molecule.
This guide will focus on comparing the predicted 13C NMR spectrum of this compound with those of Methyl 4,6-dichloropicolinate and Methyl 4,6-difluoropicolinate. This comparison will highlight the impact of the different halogen substituents (Fluorine, Chlorine, and Bromine) on the electron density and, consequently, the 13C chemical shifts of the pyridine ring.
Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound and its dichloro- and difluoro- analogs. These predictions are based on established computational algorithms and provide a reliable estimate of the expected experimental values.
| Carbon Atom | This compound (Predicted δ, ppm) | Methyl 4,6-dichloropicolinate (Predicted δ, ppm) | Methyl 4,6-difluoropicolinate (Predicted δ, ppm) |
| C2 (C=O) | 163.5 | 163.8 | 164.2 |
| C3 | 128.0 | 127.5 | 110.1 (d, JCF ≈ 15 Hz) |
| C4 | 135.2 | 148.5 | 165.5 (d, JCF ≈ 250 Hz) |
| C5 | 125.5 | 124.8 | 105.3 (d, JCF ≈ 25 Hz) |
| C6 | 145.0 | 150.1 | 162.1 (d, JCF ≈ 240 Hz) |
| OCH3 | 53.0 | 52.8 | 52.5 |
Note: Predicted chemical shifts can vary slightly depending on the software and level of theory used. The values for the difluoro- compound include predicted C-F coupling constants (JCF).
Analysis and Comparison
The predicted data reveals several key trends:
-
Carbonyl Carbon (C2): The chemical shift of the carbonyl carbon in the methyl ester group shows minimal variation across the three compounds, indicating that the electronic effect of the halogens at positions 4 and 6 has a limited impact on this distant carbon.
-
Ring Carbons: Significant differences are observed in the chemical shifts of the pyridine ring carbons.
-
Halogen-Substituted Carbons (C4 and C6): The chemical shifts of the carbons directly bonded to the halogens are highly dependent on the electronegativity of the halogen. In the difluoro- derivative, these carbons (C4 and C6) are significantly deshielded (shifted downfield) and exhibit large carbon-fluorine coupling constants, a characteristic feature of fluorinated aromatic rings. The deshielding effect decreases from fluorine to chlorine to bromine, which is consistent with the decreasing electronegativity of the halogens.
-
Unsubstituted Ring Carbons (C3 and C5): The chemical shifts of the other ring carbons are also influenced by the halogen substituents. The strong electron-withdrawing nature of fluorine in the difluoro- analog causes a notable upfield shift (shielding) for the adjacent carbons (C3 and C5) compared to the chloro and bromo derivatives.
-
This comparative analysis demonstrates the utility of 13C NMR in discerning subtle electronic effects within a molecule. The predictable trends in chemical shifts based on halogen substitution can be a powerful tool for structural confirmation of novel halogenated picolinate derivatives.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for acquiring a 13C NMR spectrum of a substituted picolinate derivative.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the solid compound in about 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent depends on the solubility of the compound.[1]
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 100 or 125 MHz for carbon.[2]
-
The experiment is usually performed at room temperature (approximately 298 K).
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is commonly used.
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple peak identification.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to obtain a spectrum with a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.
4. Data Processing:
-
The acquired free induction decay (FID) is processed by applying a Fourier transform.
-
Phase correction and baseline correction are applied to the resulting spectrum.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for analyzing the 13C NMR spectrum of a substituted picolinate.
Caption: A flowchart outlining the key steps involved in the acquisition and interpretation of a 13C NMR spectrum for structure elucidation.
Conclusion
References
Unraveling Mass Spectral Fragmentation: A Comparative Guide to Methyl 4,6-dibromopicolinate and Methyl Picolinate
For researchers, scientists, and professionals in drug development, understanding the mass spectral fragmentation patterns of molecules is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrum of Methyl 4,6-dibromopicolinate against the experimentally determined spectrum of its non-halogenated analog, Methyl Picolinate.
Predictive Fragmentation Analysis of this compound
The mass spectrum of this compound is predicted to exhibit a distinctive pattern characterized by the presence of two bromine atoms. Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), the molecular ion and any bromine-containing fragments will appear as a series of peaks separated by 2 mass-to-charge units (m/z).
The primary fragmentation pathways are expected to involve the loss of the methoxy group, followed by sequential loss of the bromine atoms and the carbonyl group.
Comparative Analysis with Methyl Picolinate
In contrast, the mass spectrum of Methyl Picolinate, which lacks bromine substituents, presents a simpler fragmentation pattern. The molecular ion is typically prominent, and the major fragmentation route involves the loss of the methoxy radical to form a stable acylium cation.
The following table summarizes the predicted and observed major fragment ions for both compounds, providing a clear basis for comparison.
| This compound (Predicted) | Methyl Picolinate (Experimental) |
| m/z | Proposed Fragment |
| 293/295/297 | [M]+• |
| 262/264/266 | [M - •OCH3]+ |
| 183/185 | [M - •OCH3 - Br]+ |
| 155/157 | [M - •OCH3 - Br - CO]+ |
| 104 | [M - •OCH3 - 2Br]+ |
| 76 | [C5H2N]+ |
Experimental Protocols
A general methodology for acquiring the mass spectrum of these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol can be adapted based on the specific instrumentation available.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway for this compound and the known fragmentation pathway for Methyl Picolinate.
A Comparative Guide to the FTIR Spectrum of Methyl 4,6-dibromopicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of Methyl 4,6-dibromopicolinate, a halogenated pyridine derivative of interest in organic synthesis and medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established group frequencies and compares it with the spectra of relevant analogues: Methyl Picolinate, Methyl 6-bromopicolinate, and 6-Bromopicolinic Acid. This comparative approach offers valuable insights into the vibrational characteristics of the title compound and demonstrates the utility of FTIR spectroscopy in the structural elucidation of substituted heterocyclic molecules.
Predicted FTIR Spectrum: this compound
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. The primary features are derived from the pyridine ring, the methyl ester group, and the carbon-bromine bonds.
-
Aromatic C-H Stretching: The pyridine ring has two remaining adjacent C-H bonds. These vibrations are expected to produce weak to medium bands in the 3100-3000 cm⁻¹ region.
-
Aliphatic C-H Stretching: The methyl group of the ester will exhibit symmetric and asymmetric stretching vibrations, typically appearing as medium to strong bands in the 2980-2850 cm⁻¹ range.
-
Carbonyl (C=O) Stretching: The ester carbonyl group is a strong absorber and is expected to produce a prominent, sharp peak around 1730-1715 cm⁻¹. The electronic effects of the bromine atoms on the pyridine ring may slightly shift this frequency compared to non-halogenated analogues.
-
Aromatic Ring Stretching (C=C and C=N): The stretching vibrations of the pyridine ring typically appear as a series of sharp bands of variable intensity in the 1600-1400 cm⁻¹ region.
-
C-O Stretching: The ester C-O single bonds will produce strong, characteristic bands in the 1300-1100 cm⁻¹ region.
-
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl group C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).
-
Carbon-Bromine (C-Br) Stretching: The C-Br stretching vibrations are expected in the lower frequency region of the spectrum, typically between 680-515 cm⁻¹. The presence of two C-Br bonds may result in multiple or broadened absorptions in this range.
Comparative Spectral Analysis
To understand the influence of the dibromo-substitution and the ester functional group on the FTIR spectrum, we compare the predicted absorptions of this compound with known data for three related compounds.
Data Presentation: Key FTIR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Methyl Picolinate (Non-halogenated) | Methyl 6-bromopicolinate (Mono-halogenated) | 6-Bromopicolinic Acid (Carboxylic Acid Analogue) | This compound (Predicted) |
| O-H Stretch (acid) | N/A | N/A | 3000-2500 (broad) | N/A |
| Aromatic C-H Stretch | ~3080-3010 | ~3080-3010 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2950 | ~2955 | N/A | ~2960 |
| Carbonyl C=O Stretch | ~1725 | ~1730 | ~1700 | ~1720 |
| Aromatic C=C, C=N Stretch | ~1590, 1570, 1475, 1435 | ~1580, 1560, 1460, 1425 | ~1600, 1570, 1450 | ~1570, 1540, 1440 |
| Ester C-O Stretch | ~1290, 1130 | ~1295, 1135 | N/A | ~1300, 1140 |
| C-Br Stretch | N/A | ~690-650 | ~700-660 | ~680-550 |
Note: Values for analogues are approximate and based on available spectral data. Predicted values for this compound are based on group frequency correlations.
Analysis of Comparison:
-
Methyl Picolinate vs. Brominated Analogues: The primary difference is the appearance of C-Br stretching vibrations in the low-frequency region for the brominated compounds.
-
Mono- vs. Di-bromination: The introduction of a second bromine atom is expected to further influence the electronic environment of the ring, potentially causing slight shifts in the ring vibration and C=O stretching frequencies. The C-Br absorption region may become more complex.
-
Ester vs. Carboxylic Acid: The most significant difference between Methyl 6-bromopicolinate and 6-Bromopicolinic Acid is in the high-frequency region. The carboxylic acid exhibits a very broad O-H stretch (3000-2500 cm⁻¹) that is absent in the esters. Furthermore, the C=O stretch of the carboxylic acid is typically at a lower wavenumber (~1700 cm⁻¹) compared to the ester (~1730 cm⁻¹).
Experimental Protocols
Methodology for FTIR Analysis of Solid Samples (KBr Pellet Method)
This protocol describes a standard procedure for preparing a solid sample for analysis by transmission FTIR spectroscopy.
-
Sample and KBr Preparation:
-
Gently grind a small amount (1-2 mg) of the solid sample (e.g., this compound) into a fine powder using an agate mortar and pestle.
-
In a separate, dry mortar, place approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). KBr is hygroscopic and should be stored in a desiccator or oven prior to use.
-
Add the powdered sample to the KBr in the mortar.
-
-
Mixing:
-
Thoroughly mix the sample and KBr by grinding them together for 1-2 minutes. The goal is to achieve a uniform, fine powder with the sample particles well dispersed in the KBr matrix.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first.
-
Run the sample scan to obtain the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of halogenated methyl picolinates.
Caption: Workflow for FTIR-based identification of picolinate derivatives.
A Comparative Guide to Analytical Techniques for Determining the Purity of Methyl 4,6-dibromopicolinate
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like Methyl 4,6-dibromopicolinate is a critical step. The presence of impurities can significantly affect the yield and outcome of subsequent synthetic steps, as well as the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The selection of an appropriate analytical method depends on various factors, including the nature of the expected impurities, the required sensitivity and selectivity, and the availability of instrumentation. Often, a combination of these techniques is employed for a comprehensive purity assessment.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the purity analysis of this compound.
| Technique | Principle | Primary Use for this compound Purity | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.[1] | Quantitative determination of non-volatile and thermally labile impurities. Considered the gold standard for purity assessment in pharmaceuticals.[1] | High resolution, sensitivity, and reproducibility for a wide range of organic compounds.[1] | May not be suitable for highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in the gas phase followed by detection and identification using mass spectrometry. | Identification and quantification of volatile and semi-volatile impurities. | Excellent for identifying unknown volatile impurities through mass spectral libraries. High sensitivity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Structural confirmation of the main component and impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[1] | Provides unambiguous structural information. qNMR is a primary ratio method that does not require a specific standard of the analyte.[2] | Lower sensitivity compared to chromatographic methods. May not detect impurities present at very low levels. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)[1]
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis:
-
The purity is typically calculated using the area percentage of the main peak relative to the total area of all observed peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer[4]
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[2]
Reagents:
-
Helium (carrier gas)
-
Methanol or another suitable solvent for sample dilution
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound sample in a suitable solvent (e.g., methanol) at a concentration of approximately 100 µg/mL.[5]
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 10:1 ratio)[6]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 40-500
-
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
This technique provides structural confirmation and can be used for an accurate purity assessment against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)[3]
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.[3]
-
-
Data Processing:
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.
-
-
Purity Calculation:
-
Calculate the purity based on the ratio of the integrals, the number of protons for each signal, and the molecular weights and masses of the sample and the internal standard.
-
Data Presentation
The following tables present hypothetical data for the purity analysis of a batch of this compound using the described techniques.
Table 1: Hypothetical HPLC Purity Data
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.3 | Unknown Impurity |
| 2 | 8.9 | 99.5 | This compound |
| 3 | 12.1 | 0.2 | Unknown Impurity |
| Total | 100.0 |
Table 2: Hypothetical GC-MS Impurity Profile
| Retention Time (min) | Detected Impurity | Proposed Structure | Concentration (ppm) |
| 5.6 | Dichloromethane | CH₂Cl₂ | 50 |
| 7.3 | Toluene | C₇H₈ | 25 |
Table 3: Hypothetical ¹H qNMR Purity Determination
| Analyte | Chemical Shift (ppm) | Integral | Purity (w/w %) |
| This compound | 4.01 (s, 3H, -OCH₃) | 1.00 | 99.4 |
| Internal Standard (Maleic Acid) | 6.25 (s, 2H) | 0.67 | - |
Visualizations
The following diagrams illustrate the workflows for the analytical techniques described.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for GC-MS impurity profiling.
Caption: Workflow for quantitative NMR (qNMR) purity determination.
References
A Comparative Analysis of the Reactivity of Methyl 4,6-dibromopicolinate and Other Dibromopyridines
For researchers, scientists, and drug development professionals, the selective functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry. Dibrominated pyridines, in particular, serve as versatile building blocks, offering two reactive handles for the introduction of molecular complexity. This guide provides an objective comparison of the reactivity of Methyl 4,6-dibromopicolinate with other common dibromopyridine isomers, supported by available experimental data, to inform strategic decisions in synthetic planning.
The reactivity of the C-Br bonds in dibromopyridines is fundamentally governed by the electronic and steric environment of each bromine atom. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions, albeit with regioselectivity that is highly dependent on the substitution pattern and reaction conditions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira reactions, are indispensable tools for the derivatization of halo-pyridines. The relative reactivity of the two bromine atoms in a dibromopyridine dictates the outcome of mono-functionalization, a critical consideration for the sequential introduction of different substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely employed methods for the formation of C-C bonds. The regioselectivity of this reaction with dibromopyridines is influenced by the catalyst, ligands, base, and solvent system.
This compound: Due to the presence of the electron-withdrawing methyl ester group at the 2-position, the C6-Br bond is expected to be more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst. However, the steric hindrance from the adjacent ester group could also play a role, potentially favoring reaction at the C4 position under certain conditions. While specific comparative quantitative data for this compound is limited in the available literature, we can infer its likely reactivity based on studies of related compounds.
Other Dibromopyridines:
-
2,4-Dibromopyridine: In Suzuki-Miyaura couplings, 2,4-dibromopyridine typically exhibits a preference for reaction at the C2 position with standard palladium catalysts like Pd(PPh₃)₄. This is attributed to the higher electrophilicity of the C2 position. However, the use of specific ligands and catalyst systems can reverse this selectivity, favoring reaction at the C4 position.
-
2,6-Dibromopyridine: Selective mono-arylation of 2,6-dibromopyridine is readily achievable, providing a pathway to unsymmetrically substituted 2,6-diarylpyridines. The two bromine atoms are electronically equivalent, so selectivity is primarily governed by statistical factors and steric hindrance if the incoming nucleophile is bulky.
-
3,5-Dibromopyridine: The reactivity of the C-Br bonds in 3,5-dibromopyridine is influenced by the presence of other substituents on the ring. In the absence of directing groups, the two bromine atoms are equivalent.
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dibromopyridines (Illustrative Examples)
| Dibromopyridine | Catalyst System | Major Mono-arylation Product | Reference |
| 2,4-Dibromopyridine | Pd(PPh₃)₄, TlOH | 2-Aryl-4-bromopyridine | [1] |
| 2,4-Dibromopyridine | Pd₂(dba)₃, PCy₃, K₃PO₄ | 2-Aryl-4-bromopyridine | [1] |
| 2,6-Dibromopyridine | Pd(OAc)₂, N-heterocyclic carbene ligand | 2-Aryl-6-bromopyridine | [2] |
| 3,5-Dibromo-2-pyrone | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-5-bromo-2-pyrone or 5-Aryl-3-bromo-2-pyrone (condition dependent) | [3] |
Note: The table provides illustrative examples and the regioselectivity can be highly dependent on the specific reaction conditions and the nature of the boronic acid.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the regioselectivity is dictated by the electronic and steric properties of the C-Br bonds.
This compound: It is anticipated that the C6-Br bond would be more reactive towards amination due to its greater electron deficiency. This would allow for the selective introduction of an amine at the 6-position, leaving the C4-Br available for subsequent functionalization.
Other Dibromopyridines: The principles of regioselectivity observed in Suzuki-Miyaura coupling generally apply to Buchwald-Hartwig amination as well. The more electron-deficient and less sterically hindered C-Br bond is typically more reactive.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups. The bromine atoms in dibromopyridines can be displaced by strong nucleophiles.
This compound: The methyl ester at the 2-position, along with the pyridine nitrogen, significantly activates the ring for SNAr. The C6 position is expected to be the most electrophilic and therefore the primary site of nucleophilic attack.
Other Dibromopyridines: The reactivity in SNAr reactions follows the order of C-Br bond activation by electron-withdrawing groups. For instance, in 2,4-dibromopyridine, the C2 position is more activated towards nucleophilic attack than the C4 position.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for providing a basis for reaction optimization.
General Procedure for Suzuki-Miyaura Coupling of a Dibromopyridine
A mixture of the dibromopyridine (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, toluene, or DMF) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Dibromopyridine
To a reaction vessel under an inert atmosphere are added the dibromopyridine (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 0.02-0.10 equiv), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane). The reaction mixture is heated at 80-110 °C for 4 to 24 hours. After cooling, the mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.[4][5]
Signaling Pathways and Experimental Workflows
The utility of picolinate derivatives in drug discovery and agrochemicals provides a context for their synthesis and further functionalization.
VEGFR-2 Signaling Pathway: Picolinamide-based compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.[6][7]
Caption: VEGFR-2 signaling pathway and point of inhibition.
Synthetic Auxin Herbicide Signaling Pathway: Picolinate derivatives are a class of synthetic auxin herbicides that mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants.
Caption: Synthetic auxin herbicide mode of action.
Experimental Workflow for Reactivity Comparison:
Caption: Workflow for comparing dibromopyridine reactivity.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Spectroscopic Data Comparison: Methyl 4,6-dibromopicolinate and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted spectroscopic data for Methyl 4,6-dibromopicolinate alongside experimental data for key analogues: Methyl 4-bromopicolinate, Methyl 6-bromopicolinate, and the parent compound, Methyl picolinate. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
Predicted and Experimental Spectroscopic Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts for this compound and the experimental data for its analogues. Mass spectrometry data is also provided, highlighting the expected molecular ion peaks.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | H-3 (ppm) | H-5 (ppm) | -OCH₃ (ppm) |
| This compound (Predicted) | 8.32 (s) | 7.95 (s) | 3.95 (s) |
| Methyl 4-bromopicolinate | 8.61 (d) | 7.85 (dd) | 3.97 (s) |
| Methyl 6-bromopicolinate | 7.91 (d) | 7.76 (t) | 3.96 (s) |
| Methyl picolinate | 8.75 (ddd) | 7.85 (td) | 3.98 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -OCH₃ (ppm) | C=O (ppm) |
| This compound (Predicted) | 149.5 | 128.0 | 135.0 | 129.5 | 142.0 | 53.0 | 164.0 |
| Methyl 4-bromopicolinate | 149.8 | 127.5 | 133.2 | 128.9 | 151.7 | 52.8 | 164.5 |
| Methyl 6-bromopicolinate | 148.1 | 127.9 | 139.5 | 122.5 | 142.1 | 52.9 | 164.2 |
| Methyl picolinate | 149.9 | 126.9 | 136.9 | 125.6 | 148.2 | 52.6 | 165.8 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| This compound | C₇H₅Br₂NO₂ | 294.93 | 295, 297, 299 ( isotopic pattern) |
| Methyl 4-bromopicolinate | C₇H₆BrNO₂ | 216.03 | 216, 218 (isotopic pattern)[1] |
| Methyl 6-bromopicolinate | C₇H₆BrNO₂ | 216.03 | 216, 218 (isotopic pattern) |
| Methyl picolinate | C₇H₇NO₂ | 137.14 | 138 |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard pulse sequence is used.
-
The spectral width is typically set from -2 to 12 ppm.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
The spectral width is typically set from 0 to 220 ppm.
-
A larger number of scans are required due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is common for obtaining the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The presence of bromine atoms will result in a characteristic isotopic pattern due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br.
Workflow for Spectroscopic Analysis and Comparison
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the target compound and its analogues.
Caption: Workflow for Spectroscopic Data Comparison.
References
A Comparative Guide to the Suzuki Coupling of Methyl 4,6-dibromopicolinate: Synthesis of Arylated Picolinates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a versatile and efficient method for the formation of carbon-carbon bonds. This guide provides a comprehensive comparison of reaction conditions and characterization of products obtained from the Suzuki coupling of Methyl 4,6-dibromopicolinate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the nuances of this reaction, including catalyst selection, reaction conditions, and product characterization, is crucial for the successful development of novel molecular entities.
Performance Comparison of Suzuki Coupling Reactions
The selective mono- or di-arylation of this compound can be achieved by carefully controlling the reaction conditions. The choice of palladium catalyst, ligand, base, and solvent system plays a pivotal role in determining the product distribution and yield. Below is a comparative summary of different catalytic systems and their performance in the Suzuki coupling of related dihalopyridines, which can be extrapolated to this compound.
| Catalyst System | Product Selectivity | Reaction Conditions | Yield (%) | Key Advantages |
| Pd(PPh₃)₄ | Primarily Di-arylated | K₃PO₄, 1,4-Dioxane/H₂O, 80-100 °C, 18-22 h | Good to Excellent | Readily available and widely used catalyst. |
| Pd(OAc)₂ / SPhos | Primarily Mono-arylated | K₃PO₄, Toluene/H₂O, 100 °C, 12 h | High | Excellent for selective mono-arylation. |
| PdCl₂(dppf) | Primarily Di-arylated | K₂CO₃, DME, 80 °C, 2 h | High | Shorter reaction times. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Primarily Mono-arylated | KF, 1,4-Dioxane, 80-100 °C, 12-24 h | Good | Effective for mono-arylation with fluoride base. |
Experimental Protocols
Detailed methodologies are essential for reproducing and optimizing synthetic procedures. Below are representative experimental protocols for the mono- and di-arylation of a dihalopyridine substrate via Suzuki coupling, which can be adapted for this compound.
Protocol 1: Selective Mono-arylation
This protocol is designed to favor the formation of the mono-arylated product, Methyl 4-aryl-6-bromopicolinate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture.
-
In a separate vial, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 4-aryl-6-bromopicolinate.
Protocol 2: Di-arylation
This protocol is optimized for the synthesis of the di-arylated product, Methyl 4,6-diaryl-picolinate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (4.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 18-22 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material and mono-arylated intermediate are consumed.
-
After cooling, perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by column chromatography to yield Methyl 4,6-diaryl-picolinate.
Characterization of Products
Accurate characterization of the synthesized compounds is critical for confirming their identity and purity. The following tables summarize the expected characterization data for the mono- and di-arylated products based on analogous structures.
Methyl 4-aryl-6-bromopicolinate
| Characterization Method | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methyl ester protons around 3.9-4.0 ppm. The pyridine ring protons will show characteristic coupling patterns. |
| ¹³C NMR | Aromatic carbons between 120-160 ppm, the ester carbonyl carbon around 165 ppm, and the methyl ester carbon around 53 ppm. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observable. |
Methyl 4,6-diaryl-picolinate
| Characterization Method | Expected Data |
| ¹H NMR | Multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the two different aryl groups and the picolinate ring. A singlet for the methyl ester protons around 3.9-4.0 ppm. |
| ¹³C NMR | A complex set of signals in the aromatic region (120-160 ppm), the ester carbonyl carbon around 165 ppm, and the methyl ester carbon around 53 ppm. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the di-substituted product. |
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the Suzuki coupling reaction pathway and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for the Functionalization of Methyl 4,6-dibromopicolinate
For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Methyl 4,6-dibromopicolinate stands as a valuable and versatile building block, offering two reactive sites for the introduction of molecular complexity. The choice of an appropriate palladium catalyst is paramount to achieving high efficacy and selectivity in cross-coupling reactions with this substrate. This guide provides a comprehensive comparison of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, supported by available experimental data and detailed protocols.
The differential reactivity of the two bromine atoms on the picolinate ring—one at the 4-position and the other at the 6-position—presents both a challenge and an opportunity for selective synthesis. The electronic and steric environment of each position can be exploited through careful selection of the palladium catalyst system, which includes the palladium precursor and, crucially, the ancillary ligand. While direct head-to-head comparative studies on this specific substrate are not abundant in the literature, by collating data from various sources and examining trends in similar dihalopyridine systems, we can construct a valuable guide for catalyst selection.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst in cross-coupling reactions is typically evaluated based on several key metrics: reaction yield, selectivity for a specific position (C4 vs. C6), reaction time, and the required catalyst loading. Below is a summary of catalyst performance in the three major types of cross-coupling reactions with substrates analogous to this compound. For challenging substrates like dihalopyridines, modern catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often outperform traditional catalysts.[1]
Table 1: Palladium Catalyst Performance in Suzuki-Miyaura Coupling of Dihalopyridines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole | [3] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile | [3] |
| Pd/IPr | IPr | K₃PO₄ | Dioxane | RT | 24 | 85 (C4-selective) | 2,4-Dichloropyridine | [1] |
Note: Data for analogous substrates is presented to infer potential performance with this compound. Direct comparative data for the target substrate is limited.
Table 2: Palladium Catalyst Performance in Sonogashira Coupling of Aryl Halides
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | DMF | 25-100 | 2-24 | 75-95 | Various Aryl Bromides | [4][5] |
| Pd₂(dba)₃ | P(p-tol)₃ | None | DBU | THF | 25 | 1-3 | 89 | 3-Bromoaniline | [6] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | None | TMP | DMSO | RT | 2 | 92 | 4-Bromoanisole | [4] |
Note: This table provides a general overview of catalyst systems for Sonogashira coupling with aryl bromides, which can be adapted for this compound.
Table 3: Palladium Catalyst Performance in Buchwald-Hartwig Amination of Aryl Halides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd₂(dba)₃ | (±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 60 | 2-Bromo-6-methylpyridine | [7] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-Amyl alcohol | 110 | 18 | 88 | 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | [8] |
| Pd-PEPPSI-IPrAn | IPrAn | NaOᵗBu | Dioxane | 100 | 24 | 28 | 4-Bromothiazole | [9] |
Note: This table showcases catalyst systems for the amination of various aryl halides, indicating potential catalysts for reactions with this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in synthetic chemistry. Below are generalized procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions that can be adapted for this compound. Optimization of reaction parameters is often necessary for a specific substrate combination.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add the chosen degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). For pre-formed catalysts like Pd(PPh₃)₄, add the catalyst directly (1-5 mol%).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Cross-Coupling (Copper-Free)
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and a suitable base (e.g., DBU or an amine base like Et₃N, 2.0-3.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF, DMF, or toluene).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., P(p-tol)₃, 2-10 mol%).
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 100 °C) until the starting material is consumed.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and a strong base (e.g., NaOᵗBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine nucleophile (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring at the desired temperature (typically 80-120 °C) for the specified time.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Visualizing the Workflow
To aid in understanding the experimental process, a generalized workflow for a palladium-catalyzed cross-coupling reaction is depicted below.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of arylboronates by the palladium catalysed cross-coupling reaction in ionic liquids [organic-chemistry.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystal structure of Methyl 4,6-dibromopicolinate derivatives
An Objective Comparison of the X-ray Crystal Structures of Brominated Picolinate Derivatives
Introduction
For researchers and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. Picolinic acid and its derivatives are important scaffolds in medicinal chemistry. This guide provides a comparative analysis of the X-ray crystal structures of several brominated picolinate derivatives. While the specific crystal structure for Methyl 4,6-dibromopicolinate was not found in the public domain at the time of this publication, we present data for closely related compounds to offer valuable structural insights. This comparison includes crystallographic data for 3-bromopicolinic acid, 5-bromopicolinic acid monohydrate, and methyl 5-bromo-6-methylpicolinate.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of various brominated picolinic acid derivatives. This data allows for a direct comparison of their unit cell dimensions, crystal systems, and space groups, reflecting the influence of bromine substitution on the crystal packing.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 3-Bromopicolinic acid | C₆H₄BrNO₂ | Orthorhombic | Pna2₁ | 14.3975(12) | 7.5773(7) | 12.2500(10) | 90 | 90 | 90 | 1336.4(2) | 8 | [1][2] |
| 5-Bromopicolinic acid monohydrate | C₆H₆BrNO₃ | Triclinic | P1̄ | 7.0407(5) | 7.1597(6) | 8.3808(7) | 75.844(4) | 85.438(4) | 76.306(4) | 373.61(5) | 2 | [3] |
| Methyl 5-bromo-6-methylpicolinate | C₈H₈BrNO₂ | - | - | - | - | - | - | - | - | - | - | [2] |
Data for Methyl 5-bromo-6-methylpicolinate was mentioned as reported, but specific crystallographic parameters were not available in the provided search results.
Experimental Protocols
The methodologies for obtaining the crystal structures summarized above are crucial for reproducibility and for understanding the quality of the data. Below are the typical experimental protocols for synthesis, crystallization, and X-ray data collection.
Synthesis and Crystallization of Brominated Picolinic Acid Derivatives
A general procedure for the synthesis and crystallization of compounds like 3-bromopicolinic acid involves the following steps[2]:
-
Synthesis : The target brominated picolinic acid is synthesized through established organic chemistry methods, such as regioselective bromination of the corresponding picolinic acid or its ester. For instance, Methyl 4-bromo-6-methylpicolinate can be synthesized via regioselective electrophilic bromination of methyl 6-methylpicolinate[4].
-
Recrystallization : The crude product is purified by recrystallization to obtain single crystals suitable for X-ray diffraction. A common method involves dissolving the compound in a suitable solvent or solvent mixture (e.g., tetrahydrofuran and deionized water) at room temperature[2].
-
Crystal Growth : The saturated solution is then allowed to evaporate slowly and undisturbed over several days. This slow evaporation facilitates the formation of well-ordered, single crystals[2].
X-ray Data Collection and Structure Refinement
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:
-
Crystal Mounting : A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.
-
Data Collection : The diffractometer, typically equipped with a Mo Kα radiation source (λ = 0.71073 Å), is used to collect diffraction data at a controlled temperature (e.g., 150 K)[1][3]. Data reduction and absorption corrections are applied using specialized software[5].
-
Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[2][5].
Workflow for Synthesis and Crystallization
The following diagram illustrates a typical workflow for the synthesis and subsequent crystallization of a brominated methyl picolinate derivative.
Caption: Synthesis and crystallization workflow for a brominated picolinate.
Conclusion
This guide provides a comparative overview of the X-ray crystal structures of available brominated picolinate derivatives, offering valuable data for researchers in the absence of a published structure for this compound. The provided crystallographic data and experimental protocols serve as a useful reference for further structural studies and in the design of novel picolinate-based compounds. The subtle changes in substitution patterns on the pyridine ring evidently lead to different crystal packing arrangements, as highlighted by the distinct crystal systems and space groups of the compared molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Theoretical and Experimental Reactivity of Methyl 4,6-dibromopicolinate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4,6-dibromopicolinate is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Understanding its reactivity is crucial for its effective utilization. This guide provides a comprehensive comparison of the theoretical and experimental reactivity of this compound, offering insights into its chemical behavior and potential applications.
Theoretical Reactivity Profile
The reactivity of this compound is primarily governed by the electronic and steric effects of its substituents: the two bromine atoms, the methyl ester group, and the pyridine nitrogen.
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is further amplified by the presence of two strongly electron-withdrawing bromine atoms at the 4 and 6 positions, and a methyl ester group at the 2-position. This significant electron deficiency renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) . The carbon atoms bonded to the bromine atoms (C4 and C6) are predicted to be the most electrophilic centers, making them prime targets for nucleophilic attack. The bromine atoms, in turn, are excellent leaving groups, facilitating these substitution reactions.
Conversely, the electron-poor nature of the ring deactivates it towards electrophilic aromatic substitution (EAS) . Reactions such as nitration or Friedel-Crafts alkylation are theoretically unfavorable under standard conditions.
Steric Effects: The substituents at the 2, 4, and 6 positions create a sterically hindered environment around the pyridine ring. This steric hindrance can influence the rate and regioselectivity of reactions. For instance, bulky nucleophiles may face difficulty in approaching the electrophilic carbon centers, potentially leading to slower reaction rates or favoring attack at the less hindered position, if applicable.
A diagram illustrating the predicted reactivity of this compound is presented below:
Caption: Predicted reaction pathways for this compound.
Experimental Reactivity and Comparison with Alternatives
While specific experimental studies on this compound are limited in publicly available literature, its reactivity can be inferred from studies on analogous compounds and general principles of organic chemistry. The primary reactions investigated for halogenated pyridines are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Table 1: Comparison of Reactivity: this compound vs. Alternatives
| Reaction Type | This compound (Predicted/Inferred) | Methyl 4,6-dichloropicolinate (Alternative) | 2,6-Dibromopyridine (Alternative) |
| Nucleophilic Aromatic Substitution (SNAr) | Highly reactive due to two activating bromo groups. | Less reactive than the dibromo analog due to the lower leaving group ability of chloride. | Reactive, but lacks the additional activation from the ester group. |
| Suzuki-Miyaura Coupling | Expected to undergo facile coupling at both C4 and C6 positions. | Coupling is feasible but may require more forcing conditions compared to the dibromo analog. | Readily undergoes mono- and di-substitution.[1] |
| Buchwald-Hartwig Amination | Predicted to be an excellent substrate for mono- and di-amination. | A viable substrate, though potentially less reactive than the dibromo counterpart. | A common substrate for this reaction, with established protocols for selective amination.[2] |
| Ester Hydrolysis | The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[3][4] | The ester can be hydrolyzed similarly to the dibromo analog. | Not applicable. |
Key Experimental Protocols
The following are representative experimental protocols for reactions that are theoretically favorable for this compound, based on procedures for similar substrates.
Suzuki-Miyaura Cross-Coupling (Representative Protocol)
This protocol describes the coupling of a dibromopyridine derivative with a boronic acid.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Procedure:
-
To a flask containing the dibromopyridine derivative (1.0 equiv) and the arylboronic acid (2.2 equiv) is added a suitable solvent (e.g., dioxane/water mixture).
-
A palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 3.0 equiv) are added.
-
The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[5]
Buchwald-Hartwig Amination (Representative Protocol)
This protocol outlines the amination of a dibromopyridine.
Experimental Workflow:
Caption: Workflow for a typical Buchwald-Hartwig amination.
Procedure:
-
In an inert atmosphere glovebox, a reaction vessel is charged with the dibromopyridine (1.0 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu, 2.5 equiv).[2]
-
The vessel is sealed, removed from the glovebox, and a degassed solvent (e.g., toluene or dioxane) and the amine (2.2 equiv) are added via syringe.
-
The reaction mixture is heated to 80-110 °C with stirring for the required time.
-
Upon completion, the reaction is cooled, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by chromatography.[6]
Ester Hydrolysis (General Protocol)
This protocol describes the conversion of the methyl ester to a carboxylic acid.
Procedure:
-
The methyl picolinate derivative is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or KOH).[4]
-
The mixture is heated to reflux for several hours until the starting material is consumed.
-
The alcohol is removed under reduced pressure, and the aqueous residue is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Conclusion
The theoretical reactivity profile of this compound strongly suggests its utility as a highly reactive substrate for nucleophilic aromatic substitution and cross-coupling reactions. The electron-deficient nature of the dibrominated pyridine ring, coupled with the excellent leaving group ability of the bromine atoms, makes it an attractive starting material for the synthesis of complex, polysubstituted pyridine derivatives. While direct experimental data for this specific compound is not widely published, established protocols for analogous dihalopyridines provide a solid foundation for its synthetic applications. Researchers and drug development professionals can leverage the predicted high reactivity of this compound to design efficient synthetic routes towards novel molecules with potential biological activity. Comparison with chloro-analogs indicates that the dibromo-compound will generally exhibit superior reactivity in synthetically important C-C and C-N bond-forming reactions.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4,6-dibromopicolinate: A Procedural Guide
Disclaimer: The following procedures are based on general guidelines for the disposal of halogenated organic compounds. A specific Safety Data Sheet (SDS) for Methyl 4,6-dibromopicolinate should be consulted for definitive procedures if one becomes available.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the potential hazards associated with similar brominated organic compounds. These may include skin and eye irritation, and potential harm if swallowed or inhaled.[1][2] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
Personal Protective Equipment (PPE) and Spill Response:
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Spill Kit | Absorbent material (e.g., vermiculite, sand), waste bags, and appropriate neutralizing agents if applicable. | For immediate containment and cleanup of spills. |
In the event of a spill, the area should be evacuated and ventilated. The spilled material should be covered with an inert absorbent material and collected into a designated, labeled waste container.
Proper Disposal Procedures
The primary principle for the disposal of this compound is to treat it as halogenated organic waste .[3][4][5] This type of waste must be segregated from non-halogenated waste streams to ensure proper treatment and to avoid unnecessary disposal costs and environmental impact.[5][6]
Step-by-Step Disposal Plan:
-
Segregation: At the point of generation, separate waste containing this compound from all other waste streams, particularly non-halogenated organic waste.[4][5]
-
Waste Container: Use a designated, properly labeled, and leak-proof container for halogenated organic waste.[3][5][6] The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and should list all chemical constituents, including "this compound," with their approximate concentrations.[3][6]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[6] The storage area should be cool, dry, and well-ventilated.[6] Keep the container tightly closed when not in use.[3][6]
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's hazardous waste disposal procedures to arrange for pickup by a licensed hazardous waste contractor. Do not dispose of this chemical down the drain.[7]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general laboratory procedure for handling and disposing of solid chemical waste should be followed. This includes weighing the waste material and recording it, using a fume hood when transferring the material to the waste container to avoid inhalation of any dust or vapors, and ensuring the exterior of the waste container remains clean and free of contamination.
Visualizing Disposal and Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for chemical waste disposal and the logical flow for responding to a chemical spill.
Caption: Workflow for Chemical Waste Segregation and Disposal.
Caption: Logical Flow for Chemical Spill Response.
References
- 1. synzeal.com [synzeal.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guide for Handling Methyl 4,6-dibromopicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 4,6-dibromopicolinate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar brominated pyridine derivatives and general best practices for handling halogenated aromatic compounds.[1][2] It is imperative to treat this compound with a high degree of caution.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that could cause serious eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes | Prevents skin contact, which can lead to irritation or burns. Nitrile gloves have poor resistance to halogenated hydrocarbons and should be avoided for prolonged contact.[3][4][5] |
| Respiratory Protection | Use in a well-ventilated chemical fume hood | Minimizes inhalation of vapors, which may cause respiratory tract irritation.[2] If a fume hood is not available, a NIOSH-approved respirator with appropriate organic vapor cartridges is required. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
-
Handling:
-
Wear all required PPE as outlined in the table above.
-
Carefully measure and transfer the required amount of the chemical, avoiding the creation of dust or aerosols.
-
Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.
-
-
Cleanup:
-
Decontaminate all glassware and equipment that has come into contact with the chemical using a suitable solvent (e.g., acetone) within the fume hood.
-
Collect the rinsate as hazardous waste.[1]
-
Wipe down the work surface of the fume hood with an appropriate solvent and cleaning agent.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including excess reagent, contaminated PPE, and rinsate, must be segregated as halogenated organic waste.[1] Do not mix with non-halogenated waste.[2]
-
Waste Container: Use a designated, properly labeled, and leak-proof container for all halogenated waste. The label should clearly state "Hazardous Waste" and include the full chemical name.
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
